molecular formula C9H13N<br>C9H13N<br>C6H5CH2N(CH3)2 B7770134 N,N-Dimethylbenzylamine CAS No. 28262-13-7

N,N-Dimethylbenzylamine

Cat. No.: B7770134
CAS No.: 28262-13-7
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Industrial Chemistry

In the realm of organic synthesis, N,N-Dimethylbenzylamine is a cornerstone compound, serving as a critical building block for more complex molecules. chemimpex.com Its basicity and nucleophilicity are central to its utility in a variety of reactions, including alkylation and condensation processes. atamanchemicals.com The compound's ability to facilitate these transformations makes it an essential component in the synthesis of numerous organic compounds.

Industrially, this compound's impact is particularly pronounced in polymer chemistry. It is a widely used catalyst in the production of polyurethane foams and epoxy resins, materials that are ubiquitous in modern life. atamankimya.comlabmartgh.comsincerechemicals.com In the manufacturing of polyurethane, it acts as an accelerator in the curing process, enhancing the performance and durability of the final product, which finds applications in furniture, automotive parts, and insulation. sincerechemicals.com Similarly, in the context of epoxy resins, it serves as a curing agent, crucial for the production of coatings, adhesives, and composites. sincerechemicals.comsincerechemicals.com Its role extends to the rubber industry, where it is used as a curing agent to improve the elasticity and durability of rubber products. sincerechemicals.com

Beyond polymers, this compound is an important intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. atamanchemicals.comchemimpex.com It is involved in the production of antihistamines and has been explored as a precursor for other bioactive compounds. atamanchemicals.comchemimpex.com In agriculture, it is used in the formulation of pesticides and herbicides, and as a surfactant to help disperse active ingredients. atamanchemicals.comchemimpex.com

Overview of its Multifaceted Utility as a Reagent and Catalyst in Chemical Research

The versatility of this compound is evident in its dual role as both a reagent and a catalyst. As a reagent, it participates directly in chemical reactions to form new chemical bonds and products. For instance, it is used in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide (B1212193) and reacts with methyl iodide to form a quaternary ammonium (B1175870) salt, which can be used as a phase transfer catalyst. chemicalbook.comatamanchemicals.com Its reaction with Os₃(CO)₁₂ to form triosmium clusters further demonstrates its utility as a reagent in organometallic chemistry. labmartgh.comsigmaaldrich.com

As a catalyst, this compound accelerates chemical reactions without being consumed in the process. sincerechemicals.com Its primary catalytic application is in the curing of epoxy resins and the formation of polyurethane foams. atamankimya.comlabmartgh.comchemicalbook.com It effectively catalyzes the reaction between isocyanates and polyols to form polyurethanes. atamanchemicals.com Furthermore, it has been used as a catalyst in the curing reaction of formulations of diglycidyl ether of bisphenol A and tetrahydrophthalic anhydride (B1165640). chemicalbook.comatamanchemicals.com The compound's ability to undergo directed ortho metalation with organolithium reagents like butyl lithium opens up further avenues for its use in synthetic organic chemistry. chemicalbook.comatamanchemicals.com

Recent research has also explored the use of α-metalated this compound ligands to create highly active lanthanum-based catalysts for reactions such as intermolecular hydrophosphination and hydrophosphinylation. rsc.org

Scope and Research Trajectories of this compound Investigations

The investigation into the applications of this compound is an active and evolving field of research. Current trends indicate a growing demand for the compound in the pharmaceutical and agrochemical sectors, driven by the expansion of these industries, particularly in emerging markets. pmarketresearch.com

A significant research trajectory is the development of more sustainable and environmentally friendly manufacturing processes. pmarketresearch.com This includes the exploration of "green chemistry" principles to create more efficient and less hazardous synthetic routes for and with this compound. atamanchemicals.com The market for this compound is projected to see substantial growth, with some analyses predicting a significant increase in market value by the early 2030s, driven by its wide range of applications and the increasing demand for high-performance materials. marketresearchintellect.comopenpr.com

Furthermore, research is expanding into novel applications, such as its use in the formulation of biofuels and bioplastics, where it can enhance the performance of biodegradable materials. pmarketresearch.com The development of new catalytic systems based on this compound derivatives continues to be a fruitful area of investigation, promising new synthetic methodologies with improved efficiency and selectivity. rsc.org

Interactive Data Table: Key Applications of this compound

Application CategorySpecific UseReference(s)
Polymer Chemistry Catalyst for polyurethane foam production atamanchemicals.com, labmartgh.com, sincerechemicals.com, atamankimya.com
Curing agent for epoxy resins labmartgh.com, sincerechemicals.com, atamankimya.com, sincerechemicals.com
Accelerator for rubber curing sincerechemicals.com
Organic Synthesis Intermediate for pharmaceuticals (e.g., antihistamines) atamanchemicals.com, chemimpex.com
Intermediate for agrochemicals (e.g., pesticides, herbicides) atamanchemicals.com, chemimpex.com
Reagent for the synthesis of other organic compounds chemicalbook.com, atamanchemicals.com
Industrial Chemicals Intermediate for quaternary ammonium compounds atamankimya.com, atamanchemicals.com
Corrosion inhibitor atamankimya.com
Acid neutralizer atamankimya.com
Component in detergents and cleaners atamanchemicals.com
Additive in lubricants atamanchemicals.com
Catalysis Catalyst in various organic reactions atamanchemicals.com, sincerechemicals.com, chemicalbook.com, atamanchemicals.com
Ligand for metal-based catalysts rsc.org

Properties

IUPAC Name

N,N-dimethyl-1-phenylmethanamine
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InChI

InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
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InChI Key

XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC1=CC=CC=C1
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Molecular Formula

C9H13N, Array
Record name BENZYLDIMETHYLAMINE
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Related CAS

1875-92-9 (hydrochloride)
Record name N,N-Dimethylbenzylamine
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DSSTOX Substance ID

DTXSID8021854
Record name N,N-Dimethylbenzylamine
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Molecular Weight

135.21 g/mol
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Physical Description

Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

357.8 °F at 760 mmHg (USCG, 1999), 180 °C
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Flash Point

140 °F, 57 °C o.c.
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Solubility

Solubility in water, g/100ml: 1.2 (moderate)
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Density

0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Pressure

0.58 [mmHg]
Record name N-Benzyl dimethylamine
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CAS No.

103-83-3, 28262-13-7
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Melting Point

-103 °F (USCG, 1999), -75 °C
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Advanced Synthetic Methodologies for N,n Dimethylbenzylamine

Established Alkylation Protocols and Mechanistic Refinements

Traditional synthesis of N,N-Dimethylbenzylamine often relies on the direct alkylation of benzylamine (B48309), a process that has been refined over time through both solution-phase and gas-phase protocols.

One of the most fundamental methods for synthesizing this compound is the direct alkylation of benzylamine with a methylating agent such as methyl iodide. This reaction proceeds via a series of nucleophilic substitution (SN2) reactions. Initially, benzylamine acts as a nucleophile, attacking the methyl iodide to form N-methylbenzylamine. This secondary amine is typically more nucleophilic than the starting primary amine and reacts further with another equivalent of methyl iodide to yield the desired tertiary amine, this compound.

A significant challenge in this protocol is controlling the reaction to prevent over-alkylation. This compound itself remains nucleophilic and can react with a third equivalent of methyl iodide to form the quaternary ammonium (B1175870) salt, benzyltrimethylammonium (B79724) iodide. chemicalbook.com This process, known as exhaustive methylation, can reduce the yield of the desired tertiary amine. Mechanistic refinements to improve selectivity involve careful control of stoichiometric ratios of the reactants, temperature, and the use of a base to neutralize the hydrogen iodide (HI) byproduct formed during the first two alkylation steps.

For industrial-scale production, gas-phase reactions offer advantages such as continuous processing and easier product separation. In this methodology, vaporized benzylamine and a methyl halide (e.g., methyl chloride) are passed over a solid catalyst at elevated temperatures. The catalyst, often a metal oxide such as alumina (B75360) (Al2O3) or silica (B1680970) (SiO2), provides an active surface for the alkylation reaction to occur. semanticscholar.orghw.ac.uk The acidic or basic sites on the catalyst surface can facilitate the reaction mechanism.

This method can suffer from the same selectivity issues as the solution-phase protocol, with the potential formation of mono-methylated and quaternary products. Refinements in this technique focus on optimizing the catalyst material, reaction temperature, pressure, and residence time to maximize the yield and selectivity for this compound while minimizing catalyst deactivation. hw.ac.uk

Innovations in Synthesis Techniques

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These innovations include the use of alternative energy sources, advanced catalytic systems, and novel reaction pathways.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. rsc.org By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. researchgate.netnih.gov The N-alkylation of amines with alkyl halides is a reaction type that benefits significantly from this technology. researchgate.net This approach offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent. nih.gov The synthesis of N-benzylamide conjugates has been successfully demonstrated using microwave-assisted nucleophilic substitution, highlighting the technique's applicability to forming C-N bonds with benzyl-containing moieties. nih.gov

The development of sophisticated catalysts is at the forefront of modern synthetic chemistry, aiming to provide highly selective and high-yielding transformations under mild conditions.

Transition Metal Complexes: Homogeneous catalysts based on transition metals like ruthenium (Ru) and iridium (Ir) have proven highly effective for the N-alkylation of amines. researchgate.netacs.org These catalysts can utilize alcohols, such as methanol (B129727), as the alkylating agent in a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgnih.gov This process avoids the use of toxic and reactive methyl halides. nih.gov Iridium(III) complexes bearing N-heterocyclic carbene (NHC) ligands, for example, have shown excellent performance in the N-methylation of anilines with methanol. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability. Molybdenum oxides have been shown to be highly active and selective for the N,N-dimethylamination of benzyl (B1604629) alcohol. researchgate.net Other heterogeneous systems, such as Raney Nickel (Raney Ni) and Palladium on carbon (Pd/C), are effective for the reductive methylation of benzylamine using formaldehyde (B43269) as the carbon source. researchgate.net Studies have shown that palladium catalysts tend to produce toluene (B28343) as the major by-product, whereas nickel catalysts can lead to by-products from imine intermediates, indicating different mechanistic interactions with the catalyst surface. researchgate.net

Catalyst SystemSubstratesReaction TypeKey Advantages
Iridium(III)-NHC ComplexesAnilines + MethanolN-MethylationHigh yields, avoids methyl halides. nih.gov
Molybdenum Oxides (MoO3-x)Benzyl Alcohol + DMFN,N-DimethylaminationHigh activity and selectivity for tertiary amines. researchgate.net
Raney Nickel / Pd/CBenzylamine + FormaldehydeReductive MethylationEffective heterogeneous system; different byproduct profiles. researchgate.net
Nickel on Al2O3–SiO2Benzyl Alcohol + Ammonia SourceN-AlkylationSuppresses over-alkylation to secondary amines. acs.org

An innovative and atom-economical approach involves the reaction of benzyl alcohol with N,N-dimethylformamide (DMF). In this method, DMF serves as both the solvent and the source of the dimethylamino group. The reaction is effectively catalyzed by molybdenum oxides (MoO3-x), which exhibit high activity and selectivity for the desired N,N-dimethylamination product. researchgate.net This pathway represents a direct and efficient route to tertiary amines from readily available alcohols, avoiding the need for separate amine and alkylating agent feedstocks. researchgate.net

Considerations for Industrial-Scale Production and Process Optimization in Research

The transition from laboratory-scale synthesis to industrial-scale production of this compound (DMBA) necessitates a focus on process optimization to ensure economic viability, safety, and environmental sustainability. Research in this area targets the enhancement of reaction efficiency, product purity, and the minimization of waste through meticulous control of process parameters and the adoption of advanced manufacturing technologies.

A primary method for industrial synthesis involves the reaction of benzyl chloride with dimethylamine (B145610). sincerechemicals.com Another common approach is the Eschweiler-Clarke reaction, which uses benzylamine, formaldehyde, and formic acid. sincerechemicals.com Optimizing these processes for large-scale production involves several key considerations.

Research has demonstrated that precise control over reaction parameters is crucial for minimizing such impurities. A study focusing on the synthesis of a related compound, 4-amino-N,N-dimethylbenzylamine, highlighted the importance of controlling the feed rate of the reactants. By adding p-nitrobenzyl bromide in batches to a solution containing dimethylamine and triethylamine, where the molar percentage of dimethylamine was carefully maintained, the formation of the impurity bis(4-nitrobenzyl)-dimethylammonium bromide was effectively suppressed. google.com This approach, which optimized reaction conditions, resulted in a product with high purity (99.8%) and a high yield (94%). google.com

Similarly, in the synthesis of DMBA from benzyl chloride and aqueous dimethylamine, maintaining the reaction temperature below 40°C and using a specific molar ratio of amine to benzyl chloride (6 to 1) are critical for controlling the reaction rate and maximizing yield. chemicalbook.com Post-reaction, purification methods such as steam distillation are employed to separate the product, yielding crude DMBA with a purity of 76.1%. chemicalbook.com

Advanced Reactor Technology: The choice of reactor technology plays a pivotal role in process optimization. While traditional batch reactors are common, modern continuous flow reactors, such as microchannel reactors, offer significant advantages for industrial production. A study utilizing a Corning microchannel glass reactor for the reaction of benzyl chloride with a 20wt%-40wt% dimethylamine water solution demonstrated the benefits of this technology. patsnap.com

The microchannel reactor provides superior heat and mass transfer, allowing for precise temperature control and improved reaction efficiency. This method prevents the escape of toxic dimethylamine gas and reduces the generation of by-products, simplifying separation and purification. patsnap.com The process involves heating the glass module to a specific temperature (e.g., 70°C or 90°C) and pumping the reactants through the channels, leading to a high-yield, low-pollution process suitable for large-scale manufacturing. patsnap.com

ParameterBatch Reactor Process chemicalbook.comMicrochannel Reactor Process patsnap.comOptimized Batch Process (related compound) google.com
Primary Reactants Benzyl Chloride, 25% Aqueous DimethylamineBenzyl Chloride, 20-40% Aqueous Dimethylaminep-Nitrobenzyl Bromide, Dimethylamine Hydrochloride, Triethylamine
Temperature < 40°C70°C - 90°C15°C
Molar Ratio (Amine:Halide) 6 : 11.7 : 1 to 2.2 : 1Not specified, controlled feed
Reaction Time 2 hours (addition) + 1 hour (stirring)Continuous flow2 hours (stirring post-addition)
Purification Method Steam Distillation, Fractional DistillationSeparation of layersWashing, Distillation, Recrystallization
Reported Yield 76.1% (crude)High (not quantified)94%
Reported Purity Not specifiedHigh (low by-products)99.8%

Catalyst and Solvent Selection: Process optimization also involves the careful selection of catalysts and solvents. While some industrial processes may proceed without a dedicated catalyst, research into new catalytic systems aims to improve selectivity and further reduce by-products. atamanchemicals.com The choice of solvent is also critical; for example, studies have shown that solvents like acetone (B3395972) or dimethylformamide can be used to optimize yields, with reaction temperatures typically controlled between 50–100°C. atamanchemicals.com

Downstream Processing and Environmental Considerations: For industrial-scale production, efficient downstream processing is essential for isolating a high-purity product. Common techniques include distillation under reduced pressure (vacuum distillation) to separate DMBA from unreacted starting materials and high-boiling point impurities. chemicalbook.comatamankimya.com

Furthermore, environmental considerations are paramount. Modern industrial facilities often employ closed-loop systems to minimize the release of volatile organic compounds (VOCs) and other harmful reagents. atamanchemicals.com The development of processes that use water as a solvent, such as the microchannel reactor method, is also a significant step toward greener and more sustainable industrial production of this compound. patsnap.com

Elucidation of Reaction Mechanisms and Fundamental Reactivity Studies of N,n Dimethylbenzylamine

Role as a Lewis Base and Nucleophile in Organic Transformations

N,N-Dimethylbenzylamine (DMBA) is a versatile organic compound that exhibits significant reactivity as both a Lewis base and a nucleophile, owing to the lone pair of electrons on its nitrogen atom. atamanchemicals.com The dimethylamino group, a tertiary amine, imparts basicity to the molecule, allowing it to readily accept protons from acids. atamanchemicals.comatamankimya.com This Lewis basicity is a key feature in its catalytic activity in various organic reactions, such as in the formation of polyurethane foams and epoxy resins, where it acts as a catalyst. atamankimya.comsigmaaldrich.comwikipedia.org

The nucleophilic character of this compound is demonstrated in its reactions with electrophilic centers. The nitrogen atom's lone pair can attack electron-deficient atoms, leading to the formation of new covalent bonds. atamanchemicals.com This nucleophilicity is central to its utility in synthetic organic chemistry, particularly in alkylation and acylation reactions. atamanchemicals.com For instance, it can react with alkyl halides in nucleophilic substitution reactions. sincerechemicals.com The interplay between its basic and nucleophilic properties makes this compound a valuable reagent and catalyst in a wide array of organic transformations. atamanchemicals.comsincerechemicals.com

Electrophilic Aromatic Substitution Dynamics on the Benzyl (B1604629) Moiety

The benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The dimethylaminomethyl group (-CH₂N(CH₃)₂) attached to the benzene (B151609) ring acts as a directing group, influencing the regioselectivity of the substitution. While the dimethylamino group itself is a strong activating group and ortho-, para- director in electrophilic aromatic substitution, the methylene (B1212753) spacer in the benzyl moiety modifies this influence. The benzyl group facilitates electrophilic substitution reactions on the aromatic ring. atamanchemicals.com

Directed ortho-metalation (DoM) presents a powerful alternative to traditional electrophilic aromatic substitution for achieving regioselective functionalization of the benzyl moiety. wku.eduwikipedia.org In contrast to classical EAS which often yields a mixture of ortho and para products, DoM allows for substitution exclusively at the ortho position. wikipedia.org This method utilizes organolithium reagents to deprotonate the aromatic ring at the position ortho to the directing group, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

Quaternization Reactions and Formation of Quaternary Ammonium (B1175870) Salts

As a tertiary amine, this compound readily undergoes quaternization reactions when treated with alkylating agents, such as alkyl halides. atamankimya.comwikipedia.org This reaction, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. wikipedia.org These salts are permanently charged, regardless of the solution's pH. wikipedia.org

A typical example is the reaction of this compound with an alkyl bromide to form an N-benzyl-N,N-dimethyl-N-alkylammonium bromide. researchgate.net The reaction can be generalized as:

C₆H₅CH₂N(CH₃)₂ + RX → [C₆H₅CH₂N(CH₃)₂R]⁺X⁻ wikipedia.org

These resulting quaternary ammonium salts have applications as phase transfer catalysts. atamankimya.comwikipedia.org The synthesis of benzalkonium bromides, a class of cationic surfactants, can be achieved through the quaternization of this compound with long-chain n-alkylbromides. researchgate.net

Table 1: Examples of Quaternization Reactions of this compound

Alkylating AgentQuaternary Ammonium Salt ProductReference
Methyl iodideN-benzyl-N,N,N-trimethylammonium iodide atamankimya.comorgsyn.org
Hexyl bromideN-benzyl-N-hexyl-N,N-dimethylammonium bromide wikipedia.org
Long-chain n-alkylbromides (C8-C20)Benzalkonium bromides researchgate.net
Benzyl chlorideN,N-dibenzyl-N,N-dimethylammonium chloride wikipedia.org

Directed Ortho Metalation (DoM) with Organolithium Reagents

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds, and this compound is a classic substrate for this transformation. wku.eduwikipedia.org The dimethylaminomethyl group serves as an effective directing metalation group (DMG). The heteroatom (nitrogen) in the DMG acts as a Lewis base, coordinating to the Lewis acidic organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination brings the organolithium into proximity with the ortho-protons of the benzene ring, leading to deprotonation at the nearest ortho-position and the formation of an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a variety of electrophiles, resulting in exclusive ortho-substitution. wikipedia.org

Reactivity with n-Butyllithium and Subsequent Electrophilic Trapping

The reaction of this compound with n-butyllithium (n-BuLi) leads to the formation of an ortho-lithiated species. wikipedia.org This reaction is typically carried out in an ethereal solvent at low temperatures. researchgate.net The resulting aryllithium compound is a powerful nucleophile and can react with a wide range of electrophiles to introduce a functional group at the ortho position. wikipedia.orgwikipedia.org

The general scheme for the directed ortho-metalation of this compound and subsequent electrophilic trapping is as follows:

Deprotonation: C₆H₅CH₂N(CH₃)₂ + n-BuLi → 2-LiC₆H₄CH₂N(CH₃)₂ + Butane wikipedia.org

Electrophilic Quench: 2-LiC₆H₄CH₂N(CH₃)₂ + E⁺ → 2-EC₆H₄CH₂N(CH₃)₂ + Li⁺ wikipedia.org

This methodology allows for the synthesis of a variety of 2-substituted derivatives of this compound. wikipedia.org

Stepwise Substitution of Benzylic Protons in Ortho-Metalated Ligands

While directed ortho-metalation primarily involves the deprotonation of the aromatic ring, the benzylic protons of this compound can also exhibit reactivity, particularly under specific conditions. The action of n-butyl- or n-amylsodium on this compound in hexane (B92381) can produce the ortho-metalated species, which may undergo slow isomerization to the benzylic anion. chemistry-chemists.com Phenylsodium or phenylpotassium can directly generate the benzylic anion. chemistry-chemists.com This indicates the potential for stepwise substitution at both the ortho and benzylic positions, allowing for more complex molecular architectures.

Electrochemical Reactivity: Anodic Oxidation Studies

The electrochemical behavior of this compound has been investigated through anodic oxidation studies. sigmaaldrich.comspacefrontiers.org Anodic oxidation involves the removal of electrons from the molecule at the surface of an anode. The mechanism of the electrochemical methoxylation of this compound has been a subject of study. spacefrontiers.org Research on the products and mechanisms of the anodic oxidation of this compound in methanol (B129727) has provided insights into its electrochemical reactivity. acs.org These studies are crucial for understanding the electron transfer processes and the subsequent chemical reactions that the resulting radical cations or other intermediates undergo.

Oxidation in Methanol-Tetra-n-butylammonium Fluoroborate Systems

The anodic oxidation of this compound in a methanol solution containing tetra-n-butylammonium fluoroborate as the electrolyte proceeds via an initial electron transfer from the nitrogen atom to form a cation radical. This primary intermediate is central to the subsequent product formation. The reaction pathway involves the deprotonation of the cation radical, leading to the formation of a neutral radical species. This deprotonation can occur at either the N-methyl group or the benzylic methylene group.

A second electron transfer from the carbon-centered radical results in a cation, which is then susceptible to nucleophilic attack by the methanol solvent. This sequence of electron transfer, proton transfer, and nucleophilic attack ultimately yields methoxylated products. In this specific electrolyte system, where the primary base is the unoxidized amine substrate itself, there is a pronounced preference for the oxidation of the N-methyl groups over the benzylic position. acs.org This selectivity is attributed to the steric hindrance around the benzylic protons, making the methyl protons more accessible to the amine base for abstraction.

The product distribution is highly dependent on the reaction conditions, such as the electrode potential and current density. At lower current densities, the selectivity for attack on the methyl group is even more pronounced. acs.org

Table 1: Product Distribution in the Anodic Oxidation of this compound in Methanol-Tetra-n-butylammonium Fluoroborate acs.org

ProductRelative Yield (%)
N-Methoxymethyl-N-methylbenzylamineMajor
α-Methoxy-N,N-dimethylbenzylamineMinor
Benzaldehyde (B42025)Significant
N-Benzyl-N-methylformamideTrace

Oxidation in Methanol-Potassium Hydroxide (B78521) Systems

In contrast to the tetra-n-butylammonium fluoroborate system, the anodic oxidation of this compound in a methanol solution containing potassium hydroxide exhibits a marked shift in regioselectivity. The presence of a strong base, the methoxide (B1231860) ion (formed from the reaction of KOH with methanol), alters the deprotonation step of the reaction mechanism. acs.orgresearchgate.net

The initial step remains the one-electron oxidation of the amine to its cation radical. However, the subsequent proton abstraction is carried out by the much stronger and less sterically hindered methoxide ion. This diminishes the kinetic preference for the deprotonation of the methyl group that is observed when the bulky amine substrate acts as the base. Consequently, the product distribution shifts towards a ratio that more closely reflects the statistical availability of the methyl versus benzyl protons (6 methyl protons vs. 2 benzylic protons). acs.org

In this system, the attack on the benzylic position becomes much more competitive with the attack on the methyl groups. The primary products are again α-methoxy-N,N-dimethylbenzylamine (from benzylic attack) and N-methoxymethyl-N-methylbenzylamine (from methyl attack). However, the ratio of these products is significantly different from that observed in the fluoroborate system, with a much higher proportion of the benzylic substitution product. acs.org

The mechanism proceeds through the formation of an aminium cation radical, followed by proton abstraction by the methoxide ion to form a carbon-centered radical. This radical is then oxidized to a cation and subsequently attacked by methanol or methoxide to yield the final methoxylated products. acs.org

Table 2: Comparison of Product Ratios in Different Electrolyte Systems acs.org

Electrolyte SystemRatio of (Methyl Attack Product) : (Benzyl Attack Product)
Methanol-Tetra-n-butylammonium FluoroborateHigh (e.g., ~8.9 : 1 at low current)
Methanol-Potassium HydroxideLow (e.g., ~4.1 : 1)

Reactivity with Specific Organic Substrates

Debenzylation Reactions with Aryl Chlorothionoformates

This compound undergoes a facile and efficient debenzylation reaction upon treatment with aryl chlorothionoformates. academicjournals.org This reaction is a variation of the von Braun reaction, where a tertiary amine is cleaved by reaction with cyanogen (B1215507) bromide. In this case, the electrophilic sulfur of the chlorothionoformate group is attacked by the nucleophilic nitrogen of the tertiary amine.

The mechanism involves the initial formation of a quaternary ammonium salt intermediate. The benzyl group, being a good leaving group due to the stability of the resulting benzyl cation (or its equivalent in a concerted displacement), is preferentially cleaved over the methyl groups. academicjournals.org This high selectivity for benzyl group cleavage is a characteristic feature of dealkylation reactions of benzylamines with chloroformate and chlorothionoformate reagents. academicjournals.orgdatapdf.com

The reaction is typically rapid, often reaching completion within minutes at room temperature, and proceeds in high yield. The products of the reaction are the corresponding aryl N,N-dimethylthiocarbamate and benzyl chloride. The ease of cleavage follows the general trend: benzyl > allyl > methyl. academicjournals.org For this compound, the reaction exclusively yields the debenzylated product. academicjournals.org

Dye-Sensitized Photooxygenation Mechanisms (Singlet-Oxygen and Type I Processes)

The dye-sensitized photooxygenation of this compound can proceed through two primary mechanistic pathways: a Type I process involving radical ions and a Type II process involving singlet oxygen. wikipedia.orgnih.govrsc.org

Singlet-Oxygen (Type II) Mechanism: In the Type II pathway, the photosensitizer, upon excitation by light, transfers its energy to ground-state molecular oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). wikipedia.orgnih.gov this compound can interact with singlet oxygen through both physical quenching and chemical reaction. The chemical reaction leads to oxygenated products. Studies on the closely related benzyldimethylamine have shown that the reaction products are benzaldehyde and N-benzyl-N-methylformamide. nih.gov

Type I Mechanism: In the Type I mechanism, the excited sensitizer (B1316253) interacts directly with the substrate, this compound. This interaction typically involves an electron transfer from the nitrogen lone pair of the amine to the excited sensitizer, generating the this compound radical cation and the sensitizer's radical anion. nih.gov

The amine radical cation can then undergo deprotonation from a carbon alpha to the nitrogen (either a methyl or the methylene group) to form a neutral α-amino radical. This radical can then react with ground-state oxygen to form a peroxy radical, which subsequently leads to the final oxidized products, such as benzaldehyde and formaldehyde (B43269), along with the corresponding secondary amine. nih.govdtic.mil The relative importance of Type I versus Type II mechanisms can depend on the concentrations of the amine and oxygen, as well as the specific properties of the sensitizer used. rsc.org

Cyclopalladation Reaction Mechanisms

Chasing C–H···Pd Interactions in Reactions with Palladium Acetate (B1210297)

The cyclopalladation of this compound with palladium(II) acetate is a classic example of a C-H bond activation reaction, leading to the formation of a stable five-membered palladacycle. researchgate.netacs.orgwikipedia.org The mechanism of this reaction has been the subject of detailed computational and experimental studies, which point towards a concerted metalation-deprotonation (CMD) pathway, also referred to as an ambiphilic metal-ligand activation (AMLA) mechanism. researchgate.netacs.org

A key feature of this mechanism is the formation of transient C-H···Pd interactions, known as agostic interactions, in the transition state. The reaction is initiated by the coordination of the nitrogen atom of the amine to the palladium center. acs.orgnih.gov This brings one of the ortho C-H bonds of the benzyl group into close proximity with the metal.

Computational studies, including Density Functional Theory (DFT) calculations, have elucidated the nature of the transition state. These studies show that as an acetate ligand, acting as an internal base, begins to abstract an ortho-proton, the C-H bond simultaneously coordinates to the electron-deficient palladium center. researchgate.netacs.org This forms a transient, three-center, two-electron C-H···Pd bond. This agostic interaction stabilizes the transition state and facilitates the cleavage of the C-H bond. researchgate.net Natural Bond Orbital (NBO) analysis supports the presence of orbital overlap corresponding to this agostic interaction. researchgate.net

Ligand Coordination and Intermediate Formation in Cyclopalladation

The cyclopalladation of this compound with palladium(II) acetate is a foundational reaction for understanding C-H bond activation, proceeding through distinct stages of ligand coordination and intermediate formation. The process is generally understood to initiate with the coordination of the substrate's directing group to the palladium center, followed by the activation of an ortho C-H bond to form a stable palladacycle.

Research indicates that the reaction mechanism involves several key intermediates. Initially, the nitrogen atom of this compound coordinates to a palladium(II) species. acs.org This coordination is a thermodynamically uphill step but is crucial for enabling the subsequent C-H activation. acs.org While it is widely believed that cyclopalladation proceeds via mononuclear Pd(II) intermediates, competing pathways involving dinuclear "Pd₂(OAc)₄" species can also exist. acs.orgnih.gov

More recent and detailed mechanistic studies, particularly using fluorinated derivatives of this compound, have revealed a more complex landscape of intermediates. nih.govnih.gov Monitoring the reaction of N,N-dimethyl-4-fluorobenzylamine with palladium acetate using ¹H and ¹⁹F NMR spectroscopy has allowed for the identification of multiple transient species. acs.org These studies suggest that the reaction can proceed directly with the trimeric palladium(II) acetate cluster, Pd₃(OAc)₆, leading to higher-order cyclopalladated intermediates. acs.orgnih.gov

Among the identified intermediates are mononuclear complexes such as Pd(OAc)₂(substrate)₂, where the amine is simply N-coordinated to the palladium center. nih.gov Another key intermediate observed contains both an N-coordinated amine moiety and a cyclopalladated motif within the same molecule. acs.orgnih.gov The formation of these various species, including mononuclear, dinuclear, and even trinuclear palladium clusters, is influenced by factors such as the substrate-to-palladium ratio and the solvent used. acs.orgnih.gov

The characterization of these intermediates provides crucial insight into the reaction pathway. Spectroscopic data, such as NMR chemical shifts, are instrumental in distinguishing between the various coordinated and cyclometalated species formed en route to the final palladacycle product.

Table 1: Selected ¹H NMR Spectroscopic Data for Intermediates in the Cyclopalladation of N,N-dimethyl-4-fluorobenzylamine *

Intermediate SpeciesProtonChemical Shift (δ, ppm)Description
Intermediate 3b N(CH₃)₂2.33N-coordinated substrate
CH₂3.66N-coordinated substrate
Acetate CH₃1.95
Aromatic7.19, 7.87
Intermediate 4b N(CH₃)₂2.36N-coordinated substrate
CH₂3.56N-coordinated substrate
Acetate CH₃1.91
Aromatic7.35, 8.35
Intermediate 6b CH₂ (non-activated)3.7, 4.2N-coordinated moiety
CH₂ (activated)3.4, 4.7Palladacyclic moiety
Aromatic (non-activated)7.15, 7.76
Aromatic (activated)6.7, 6.85, 7.05
Data derived from studies on fluorinated this compound analogs. Source: nih.gov

Catalytic Applications of N,n Dimethylbenzylamine

Catalysis in Polymerization Processes

N,N-Dimethylbenzylamine (BDMA) serves as a highly effective catalyst in various polymerization processes, primarily due to its tertiary amine structure. atamanchemicals.com Its catalytic activity is instrumental in the production of polyurethanes and the curing of epoxy resins. wikipedia.org The molecule consists of a benzyl (B1604629) group attached to a dimethylamino functional group, which imparts both aromatic and amine reactivity characteristics. atamanchemicals.com

Polyurethane Foam Formation

In the manufacturing of polyurethane (PU) foams, this compound is a widely utilized catalyst that accelerates the critical reactions between polyols and isocyanates. atamanchemicals.com It is effective in producing both flexible and rigid polyurethane foams. atamanchemicals.comsdaoxintong.com The catalyst promotes the urethane (B1682113) (gelling) reaction, which is the formation of the polymer matrix, and helps to create a balance with the blowing (gas-forming) reaction. sdaoxintong.com This balance is crucial for achieving foams with a uniform, fine cell structure and desirable physical properties. atamanchemicals.comsdaoxintong.com BDMA's role ensures an improved foam rise speed and facilitates faster curing times. atamanchemicals.comnewtopchem.com

Table 1: Key Functions of this compound in Polyurethane Foam Production

FunctionDescription
Catalytic Activity Accelerates the reaction between isocyanates and hydroxyl groups to form urethane bonds. newtopchem.com
Gelling Promotion Primarily promotes the gelling reaction that forms the main polymer structure. sdaoxintong.com
Cell Structure Control Helps ensure a uniform and fine cell structure in the final foam product. atamanchemicals.comsdaoxintong.com
Processability Improves foam rise speed and reduces overall cure times. atamanchemicals.comnewtopchem.com

This compound is specifically employed as a catalyst for soft polyester-based polyurethane systems and semisolid foams. atamankimya.com2017erp.com In these formulations, it is particularly effective for systems based on TDI 65/35 (a mixture of toluene (B28343) diisocyanate isomers). 2017erp.com Its application in this context can also improve the effect of impregnation agents on cellulose (B213188) fibers. 2017erp.com

A significant application of this compound in polyurethane foam production is its ability to enhance adhesion between the foam and various substrates. sdaoxintong.com This is particularly important in applications where the foam must bond securely to a liner or frame, such as in appliance manufacturing. google.com The compound acts as both a catalyst and an adhesion promoter.

The mechanisms through which BDMA improves adhesion include:

Adhesion Promotion: The molecule can form hydrogen bonds or coordinate covalent bonds with functional groups on the substrate's surface, which increases the contact area and promotes mechanical interlocking.

Surface Modification: BDMA can alter the surface chemistry of substrates, creating more reactive sites that facilitate stronger bonding, which is especially useful for materials with low surface energy.

Catalytic Effect: By accelerating the curing reactions at the interface, BDMA ensures a more complete and rapid bond formation between the foam and the substrate.

Table 2: Mechanisms of Adhesion Improvement by this compound

MechanismMode of Action
Adhesion Promotion Forms hydrogen or coordinate covalent bonds with the substrate surface.
Surface Modification Introduces reactive sites on the substrate, enhancing bonding potential.
Catalytic Activity Accelerates reactions at the foam-substrate interface for a stronger bond.

Epoxy Resin Curing Acceleration

This compound is widely used as a catalyst or accelerator for the curing of epoxy resins. atamanchemicals.comwikipedia.orgtrigon-chemie.com It functions as an effective curing agent that promotes the cross-linking reaction between epoxy monomers and hardeners, such as anhydrides. sdaoxintong.comchemicalbook.com This acceleration significantly reduces the processing time required for epoxy resin production and allows for greater control over the reactivity and pot life of the system. chemicalbook.com The use of BDMA as an accelerator results in cured epoxy resins with high strength, chemical resistance, and thermal stability. chemicalbook.com

The primary mechanism by which this compound accelerates epoxy curing is through its function as a tertiary amine catalyst. It can initiate the ring-opening polymerization of epoxy and anhydride (B1165640) monomers, which otherwise show little reactivity on their own under typical thermal conditions. mdpi.com The catalyst is particularly effective in initiating the homopolymerization of epoxy groups, especially in cures conducted at elevated temperatures. sdaoxintong.com It also effectively accelerates the reaction between epoxy resins and other curing agents, like anhydrides, by activating the anhydride group. sdaoxintong.commdpi.com

The ability of this compound to accelerate curing and enhance final properties makes it a valuable component in various epoxy-based applications. sdaoxintong.comchemicalbook.com

Coatings: In industrial and automotive coating systems, BDMA is used to reduce curing times and enhance film formation. atamanchemicals.comsdaoxintong.com This is crucial for maintaining high production rates. newtopchem.com

Adhesives: BDMA enhances the adhesion properties of epoxy resins, enabling strong and durable bonds with a variety of substrates, including metals, plastics, and composites. chemicalbook.com Its use is advantageous in structural adhesives where bond strength is critical. chemicalbook.com

Composites and Electronics: It is employed in the formulation of composites, electrical potting compounds, and encapsulation materials. sdaoxintong.com In these applications, its ability to promote rapid and thorough curing helps protect sensitive electronic components and ensures the structural integrity of the composite material. newtopchem.comchemicalbook.com

Table 3: Industrial Applications of this compound in Epoxy Systems

ApplicationBenefit of Using this compound
Coatings Reduces cure time, enhances film formation. atamanchemicals.comnewtopchem.com
Adhesives Speeds up curing reactions, promotes strong bonding to diverse substrates. atamanchemicals.comchemicalbook.com
Composites Ensures thorough cross-linking for structural integrity. sdaoxintong.comchemicalbook.com
Electronics Used in potting and encapsulation for rapid protection of components. sdaoxintong.comnewtopchem.com

This compound in Organic Transformation Catalysis

Beyond polymerization, BDMA and its derivatives are instrumental in facilitating a variety of fundamental organic reactions.

A significant application of this compound is its use as a precursor for synthesizing quaternary ammonium (B1175870) salts, which are effective phase transfer catalysts (PTCs). atamankimya.comatamanchemicals.com The tertiary amine of BDMA reacts with alkyl halides through a quaternization reaction to form these salts. wikipedia.org

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium salt, possessing both a hydrophilic ionic head and lipophilic organic substituents, can transport an anionic reactant from the aqueous phase into the organic phase where the reaction occurs. theaic.org This methodology offers numerous advantages, including faster reaction rates, higher yields, and the ability to avoid expensive or hazardous solvents. theaic.org Quaternary ammonium salts derived from precursors like N,N-dimethylaniline and this compound are a major class of PTCs used in various ionic organic reactions, such as alkylations and nucleophilic substitutions. theaic.orggoogle.comepo.org

Catalyst TypePrecursorApplicationMechanism of Action
Quaternary Ammonium SaltThis compoundPhase Transfer Catalysis (PTC)Transports anions between immiscible aqueous and organic phases.

This compound is identified as a dehydrohalogenating catalyst. atamankimya.com Dehydrohalogenation is an elimination reaction that removes a hydrogen atom and a halogen atom from adjacent carbons in a substrate, typically an alkyl halide, to form an alkene. This reaction requires a base to abstract the proton. As a tertiary amine, BDMA can function as a base to promote this transformation by neutralizing the hydrogen halide (e.g., HCl, HBr) that is eliminated during the reaction. atamankimya.com

In the realm of advanced organic synthesis, this compound is a key component in the formation of highly active organometallic catalysts. Specifically, it is used to create cyclopalladated precatalysts ligated with N-heterocyclic carbenes (NHCs). rsc.orgnih.gov These sophisticated catalyst systems are exceptionally active and versatile for mediating the Heck-Mizoroki reaction, a cornerstone of carbon-carbon bond formation in modern organic chemistry. rsc.orgresearchgate.net

The precatalyst is synthesized in a one-pot reaction involving this compound, a palladium source (PdCl₂), and an NHC precursor. rsc.orgnih.gov The resulting complex demonstrates high stability and remarkable catalytic activity (turnover numbers up to 5.22 x 10⁵) for coupling various aryl halides with alkenes. rsc.orgresearchgate.net While this application falls under organometallic catalysis rather than pure organocatalysis, it showcases the critical role of the this compound scaffold in constructing powerful catalysts for complex organic transformations.

Catalyst ComponentRoleReactionKey Features
This compoundLigand precursorHeck-Mizoroki ReactionForms a stable and highly active cyclopalladated precatalyst.

Organocatalysis in Multi-Component Cascade Reactions

Synthesis of Tetrahydrobenzo[b]pyrans

This compound serves as an effective organocatalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans. clockss.orgresearchgate.net This reaction proceeds via a Knoevenagel-Michael-Thorpe-Ziegler cyclization sequence, involving an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and dimedone. clockss.orgresearchgate.net The process is typically carried out in ethanol (B145695), a green solvent, at a moderate temperature of 45°C. clockss.orgresearchgate.net

The use of DMBA as a catalyst offers several advantages, including mild reaction conditions, shorter reaction times, high yields, and ease of work-up. clockss.orgresearchgate.net The reusability of the reaction medium further enhances the environmental friendliness of this synthetic protocol. clockss.org

The reaction involves the initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of dimedone. Subsequent intramolecular cyclization and tautomerization lead to the final tetrahydrobenzo[b]pyran product. A variety of aromatic aldehydes can be employed, leading to a diverse range of substituted tetrahydrobenzo[b]pyrans.

Table 1: this compound-catalyzed synthesis of Tetrahydrobenzo[b]pyrans

AldehydeActive Methylene CompoundTime (min)Yield (%)
4-ClC6H4CHOMalononitrile1096
4-BrC6H4CHOMalononitrile1595
3-NO2C6H4CHOMalononitrile2094
4-MeC6H4CHOMalononitrile2592
4-ClC6H4CHOEthyl Cyanoacetate1593
4-BrC6H4CHOEthyl Cyanoacetate2092
3-NO2C6H4CHOEthyl Cyanoacetate2590
4-MeC6H4CHOEthyl Cyanoacetate3088
Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

This compound has also been successfully employed as an organocatalyst in the one-pot, three-component synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.govresearchgate.net This synthesis involves the reaction of an aldehyde, an active methylene compound (malononitrile or ethyl cyanoacetate), and 4-hydroxycoumarin (B602359) in ethanol at 60°C. nih.govresearchgate.net

This base-catalyzed reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. researchgate.net The methodology is noted for its mild reaction conditions, relatively short reaction times, and straightforward product isolation. nih.govresearchgate.net The use of this compound provides an efficient and accessible route to this class of heterocyclic compounds, which are of significant interest. researchgate.net

The versatility of this method allows for the use of various substituted aldehydes, leading to a library of dihydropyrano[3,2-c]chromene derivatives. The reaction demonstrates good to high yields, making it a practical approach for the synthesis of these valuable compounds.

Table 2: this compound-catalyzed synthesis of Dihydropyrano[3,2-c]chromene Derivatives

AldehydeActive Methylene CompoundTime (min)Yield (%)
4-ClC6H4CHOMalononitrile1595
4-BrC6H4CHOMalononitrile2094
2-NO2C6H4CHOMalononitrile2593
4-MeOC6H4CHOMalononitrile3091
4-ClC6H4CHOEthyl Cyanoacetate2092
4-BrC6H4CHOEthyl Cyanoacetate2591
2-NO2C6H4CHOEthyl Cyanoacetate3090
4-MeOC6H4CHOEthyl Cyanoacetate3588

N,n Dimethylbenzylamine in Advanced Organic Synthesis and Building Block Chemistry

Precursor Chemistry for Quaternary Ammonium (B1175870) Compounds

N,N-Dimethylbenzylamine serves as a critical intermediate for the synthesis of quaternary ammonium compounds (QACs), often referred to as "quats". atamankimya.comguidechem.comchemicalbook.com The formation of these compounds occurs through a process called quaternization, which involves the alkylation of the tertiary amine. wikipedia.orgresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the dimethylamino group attacks an alkylating agent, such as an alkyl halide (e.g., methyl iodide or hexyl bromide), forming a new carbon-nitrogen bond. chemicalbook.comwikipedia.orgsfdchem.com

This reaction transforms the neutral tertiary amine into a positively charged quaternary ammonium salt. wikipedia.org The resulting QACs, which have the general structure [C₆H₅CH₂N(CH₃)₂R]⁺X⁻, are notable for their applications as phase transfer catalysts. chemicalbook.comwikipedia.org As phase transfer catalysts, they facilitate reactions between reactants located in different immiscible phases (such as an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. medchemexpress.com This capability is crucial in various industrial and laboratory syntheses. N-Benzyl-N,N-dimethylbenzenaminium chloride is one such QAC used as a phase transfer catalyst in organic synthesis. medchemexpress.com

Synthesis of Complex Organoselenium Compounds, e.g., bis[(N,N-dimethylamino)benzyl] selenide (B1212193)

In the field of organometallic chemistry, this compound is a key starting material for the creation of specialized organoselenium compounds. Specifically, it is used in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide. guidechem.comchemicalbook.comsfdchem.comthomassci.comsigmaaldrich.com This application highlights the amine's utility in constructing more intricate molecular architectures containing selenium. The synthesis leverages the reactivity of the this compound structure to incorporate the selenide functional group, leading to the formation of this complex molecule. thomassci.comsigmaaldrich.com

Intermediate in Pharmaceutical Synthesis and Drug Development

This compound is recognized as a valuable intermediate and building block in the pharmaceutical industry. atamankimya.comchemimpex.commyskinrecipes.com Its molecular framework is incorporated into the synthesis of more complex active pharmaceutical ingredients (APIs). chemimpex.com

The structural motif of this compound is relevant to the development of antihistamine drugs. A closely related compound, 4-Amino-N,N-dimethylbenzylamine, is specified as an important intermediate in the creation of antihistamines and other therapeutic agents. chemimpex.com The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which exhibit antihistaminic activity, involves multiple steps including alkylation and reductive amination to build the final active molecules. nih.gov This demonstrates how amine-containing building blocks are foundational in developing drugs that target histamine (B1213489) receptors.

More broadly, this compound serves as a versatile building block for a variety of amine-containing pharmaceutical compounds. chemimpex.com The presence of the reactive dimethylamino group allows for its incorporation into larger, more complex molecules essential for drug efficacy. myskinrecipes.com Its utility as an intermediate is noted in the synthesis of various drugs, particularly those that feature quaternary ammonium structures. myskinrecipes.com The ability to use this compound to construct specific chemical architectures makes it a staple in organic synthesis aimed at pharmaceutical development. chemimpex.com

Applications in Agrochemical Formulations

The utility of this compound extends into the agrochemical sector, where it is used as an intermediate in the synthesis of various crop protection products. atamankimya.commedchemexpress.comchemimpex.com Its chemical properties make it a suitable precursor for active ingredients in formulations designed to enhance agricultural productivity. medchemexpress.comchemimpex.com

This compound is explicitly identified as an intermediate in the manufacturing of fungicides, herbicides, and insecticides. atamankimya.com It serves as a starting material in the synthesis pathways that produce the active compounds used in these agrochemical products. atamankimya.commedchemexpress.com

Agrochemical ClassRole of this compound
Fungicides Intermediate in manufacturing
Herbicides Intermediate in manufacturing
Insecticides Intermediate in manufacturing

Improving Efficacy of Pesticides

This compound (BDMA) and its derivatives play a significant role in the agricultural sector by enhancing the effectiveness of pesticide formulations. nih.govatamankimya.com These compounds are primarily utilized as adjuvants or as intermediates in the synthesis of surfactants for agrochemical applications. nih.govchemicalbook.com The inclusion of BDMA-related molecules in pesticide formulations helps to improve the dispersion of the active ingredients, ensuring a more uniform application. nih.gov

The mechanism behind this enhanced efficacy often relates to the amphiphilic nature of molecules derived from BDMA, which allows them to act as surfactants. nih.gov This property reduces the surface tension of spray droplets, leading to better spreading and adherence to the surfaces of leaves and insects. nih.govwikipedia.org Improved adhesion and penetration of the pesticide can lead to a more potent effect on the target pest. A derivative of BDMA, 4-Amino-N,N-dimethylbenzylamine, is particularly noted for its application in agrochemical formulations to boost the efficacy of pesticides and herbicides. chemicalbook.com

The use of BDMA as a building block for quaternary ammonium compounds (QACs) also contributes to its role in agrochemicals. atamankimya.com Some QACs possess biocidal properties themselves and can be used as active ingredients or to augment the primary pesticide. The ability to tailor the structure of these QACs by selecting different alkyl chains for the quaternization of BDMA allows for the optimization of their surfactant and biocidal properties for specific applications. bdmaee.net

Table 1: Conceptual Impact of this compound Derivatives as Pesticide Adjuvants

Adjuvant Property Mechanism of Action Expected Improvement in Efficacy
Surfactancy Reduces surface tension of spray droplets, leading to better wetting and spreading on plant and insect surfaces. Increased contact area and absorption of the active ingredient.
Dispersion Prevents the agglomeration of active ingredient particles in the formulation. Uniform coverage and consistent application of the pesticide.
Adhesion Improves the "stickiness" of the formulation to the target surface, reducing runoff from rain or irrigation. Longer residual activity of the pesticide on the target.

| Penetration | Facilitates the movement of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects. | Enhanced bioavailability and faster action of the pesticide. |

Contribution to Specialty Chemicals and Fine Chemical Synthesis

This compound is a versatile building block and catalyst in the synthesis of a wide array of specialty and fine chemicals. atamankimya.combdmaee.net Its utility stems from the reactivity of its tertiary amine and the benzylic position, which allows for a variety of chemical transformations.

One of the most significant applications of BDMA is as a catalyst in polymerization reactions. bdmaee.netsfdchem.com It is widely used to accelerate the curing of epoxy resins and in the formation of polyurethane foams. atamankimya.combdmaee.net In these processes, the lone pair of electrons on the nitrogen atom of BDMA acts as a nucleophilic catalyst, facilitating the ring-opening of epoxides or the reaction between isocyanates and polyols.

Furthermore, BDMA is a key precursor in the synthesis of quaternary ammonium compounds (QACs). atamankimya.comacs.org The reaction of BDMA with an alkyl halide leads to the formation of a QAC, a class of compounds with diverse applications as phase transfer catalysts, surfactants, and biocides. bdmaee.netsigmaaldrich.com The choice of the alkyl halide allows for the tuning of the properties of the resulting QAC. For instance, using long-chain alkyl halides can impart significant surfactant properties to the molecule. bdmaee.net

BDMA also serves as a starting material for the synthesis of more complex molecules through reactions such as directed ortho-metalation. atamankimya.comacs.org This reaction allows for the functionalization of the aromatic ring at the position ortho to the dimethylaminomethyl group, opening pathways to a variety of substituted aromatic compounds. Additionally, it is used in the synthesis of other specialty chemicals, such as bis[(N,N-dimethylamino)benzyl] selenide. atamankimya.comacs.org

The following table summarizes some of the key applications of this compound in the synthesis of specialty and fine chemicals, along with representative reaction types and the roles of BDMA.

Table 2: Applications of this compound in Chemical Synthesis

Application Area Role of this compound Type of Reaction Product Class
Polymer Chemistry Catalyst Polymerization Polyurethane foams, Epoxy resins
Fine Chemicals Building Block Quaternization Quaternary Ammonium Compounds (Phase Transfer Catalysts, Surfactants, Biocides)
Organic Synthesis Intermediate Directed ortho-metalation Substituted Aromatic Compounds

| Specialty Chemicals | Reagent | Nucleophilic Substitution | bis[(N,N-dimethylamino)benzyl] selenide |

Coordination Chemistry and Organometallic Applications of N,n Dimethylbenzylamine

Ligand Design and Synthesis of N,N-Dimethylbenzylamine-Containing Metal Complexes

This compound (DMBA) is a versatile ligand in coordination and organometallic chemistry, capable of coordinating to metal centers in several distinct modes. acs.orgwikipedia.org Its utility stems from the presence of a soft tertiary amine donor and the potential for activation of C-H bonds on its phenyl ring or benzylic position. acs.orgwikipedia.orgntu.edu.sg

Monodentate Coordination through Nitrogen

In its simplest coordination mode, this compound acts as a classic Lewis base, donating the lone pair of electrons from its nitrogen atom to a Lewis acidic metal center. This results in a monodentate coordination. This type of interaction is foundational in the initial steps of more complex reactions, such as cyclometalation, where the amine first coordinates to the metal before C-H activation occurs. acs.org

During protonolysis reactivity studies of certain lanthanide complexes, the liberated neutral this compound can be present in the reaction mixture. acs.org However, it has been observed that lanthanum centers preferentially coordinate with harder bases like aryloxides or tetrahydrofuran (B95107) (THF) over the tertiary amine of DMBA, indicating a relatively weaker coordination bond in this context. acs.org This preference is attributed to the harder nature and lesser steric bulk of THF compared to DMBA. acs.org

Ortho-Metalated this compound as a C,N-Donor Ligand

A more advanced and widely studied coordination mode of DMBA involves ortho-metalation, where the ligand acts as a bidentate, monoanionic C,N-donor. This process, also known as cyclometalation, involves the activation of a C-H bond at one of the ortho positions of the phenyl ring, leading to the formation of a stable five-membered metallacycle. wikipedia.orgacs.orgnih.gov The resulting structure is often referred to as a palladacycle in the case of palladium. nih.gov

This C,N-chelation has been extensively documented for various transition metals, including palladium, platinum, rhodium, and iridium. ntu.edu.sgnih.gov The resulting cyclometalated complexes are often stable and have found applications in various catalytic processes. The exchange of these cyclometalated ligands is a known reaction pathway for synthesizing new complexes. nih.gov For instance, chloro- and acetato-bridged palladacycles derived from DMBA serve as convenient starting materials for these ligand exchange reactions. nih.gov

Synthesis and Reactivity of Homoleptic Rare-Earth Metal Complexes

Homoleptic complexes are compounds where all ligands bonded to the central metal atom are of the same type. ucsb.edu While the majority of literature on DMBA complexes focuses on ortho-metalation with transition metals, a distinct class of homoleptic rare-earth metal complexes has been synthesized using the α-metalated (deprotonated at the benzylic carbon) this compound ligand. acs.orgrsc.org These complexes represent a significant development because many homoleptic lanthanide starting materials are based on a limited set of ligands, such as alkylsilanes or silylamides. datapdf.com

The synthesis of these homoleptic trialkyl rare-earth metal complexes generally involves a salt metathesis reaction between a lanthanide trichloride (B1173362) (LnCl₃) and the potassium salt of α-deprotonated DMBA, α-K(DMBA). acs.org This method successfully produces solvent-free complexes, which is an advantage over other systems that often retain coordinated solvent, making them not truly homoleptic. acs.orgdatapdf.com

Lanthanum (La) Complexes

A homoleptic lanthanum complex, α-La(DMBA)₃, has been synthesized and characterized. acs.org The synthesis involves the reaction of LaCl₃ with α-K(DMBA) in THF at low temperatures (−50 °C), affording orange crystals in good yield (77%) after recrystallization. acs.org In this complex, the α-DMBA ligand exhibits η⁴ coordination to the lanthanum center. acs.org

The reactivity of α-La(DMBA)₃ has been explored, particularly in protonolysis reactions with various substrates like silylamines, anilines, and phenols. acs.org These reactions proceed to completion, generating other homoleptic lanthanide complexes and demonstrating the utility of α-La(DMBA)₃ as a versatile precursor. acs.org Furthermore, this lanthanum complex has proven to be a highly active precatalyst for various transformations, including the hydrophosphination of heterocumulenes (such as carbodiimides, isocyanates, and isothiocyanates) and the hydrophosphorylation of nitriles. researchgate.netrsc.orgacs.org

Table 1: Synthesis and Properties of Homoleptic La(DMBA)₃

Property Description Reference
Formula α-La(DMBA)₃ acs.org
Precursors LaCl₃ and α-K(DMBA) acs.org
Synthesis Method Salt metathesis in THF at -50 °C acs.org
Yield 77% acs.org
Appearance Orange crystals acs.org
Ligand Coordination η⁴ acs.org

| Key Reactivity | Protonolysis, Precatalyst for hydrophosphination | acs.orgresearchgate.net |

Neodymium (Nd) Complexes

Following a similar synthetic strategy, a homoleptic neodymium complex, α-Nd(DMBA)₃, has been prepared. acs.orgresearchgate.net The synthesis is analogous to the lanthanum complex, involving the salt metathesis of NdCl₃ and α-K(DMBA). acs.org Organometallic complexes of neodymium are noted for their unique coordinating abilities and have applications in catalysis and materials science. researchgate.net The synthesis of such complexes often uses metal chlorides as precursors and solvents like toluene (B28343) and THF. researchgate.net The α-Nd(DMBA)₃ complex is part of a series of homoleptic α-metalated DMBA lanthanide complexes (Ln = La, Ce, Pr, Nd, Sm, Gd, Y) that have been synthesized and characterized. acs.org

Table 2: Synthesis of Homoleptic Nd(DMBA)₃

Property Description Reference
Formula α-Nd(DMBA)₃ acs.org
Precursors NdCl₃ and α-K(DMBA) acs.orgresearchgate.net
Synthesis Method Salt metathesis acs.org

| Solvents | Toluene/Pentane for recrystallization | acs.org |

Uranium (U) Complexes

While lanthanides are the focus of much of the work on homoleptic DMBA complexes, related chemistry with actinides like uranium has also been explored. Research has been conducted on the synthesis of a rare U(III) alkyl complex, U[η⁴-Me₂NC(H)C₆H₅]₃, utilizing the α-metalated dimethylbenzylamine ligand. researchgate.net Interestingly, this U(III) complex was obtained during an attempt to prepare the U(IV) analogue, indicating that a reduction occurred during the reaction. researchgate.net Other research has investigated the reactivity of the ortho-lithiated DMBA derivative, 2-Li-C₆H₄CH₂NMe₂, with UCl₄, which resulted in the formation of a uranium benzyne (B1209423) complex rather than a simple substitution product. ucsb.edu Additionally, complexes of uranium(VI) with modified DMBA ligands, such as o-hydroxy N,N'-dimethylbenzylamine, have been synthesized and characterized, revealing square bipyramidal or hexagonal bipyramidal structures depending on the coordination number. researchgate.netdocumentsdelivered.com

Table 3: List of Chemical Compounds

Compound Name Formula
This compound C₆H₅CH₂N(CH₃)₂
Tetrahydrofuran C₄H₈O
Palladium Acetate (B1210297) Pd(OAc)₂
Lanthanum Trichloride LaCl₃
Neodymium Trichloride NdCl₃
Uranium Trichloride UCl₃
Uranium Tetrachloride UCl₄
α-Potassium this compound K[C₆H₅CH(N(CH₃)₂)]
tris(α-N,N-Dimethylbenzylaminato)lanthanum(III) La[C₆H₅CH(N(CH₃)₂)]₃
tris(α-N,N-Dimethylbenzylaminato)neodymium(III) Nd[C₆H₅CH(N(CH₃)₂)]₃
tris(α-N,N-Dimethylbenzylaminato)uranium(III) U[C₆H₅CH(N(CH₃)₂)]₃
2-Lithio-N,N-dimethylbenzylamine 2-LiC₆H₄CH₂N(CH₃)₂

Catalytic Activity of this compound Metal Complexes

This compound (DMBA) serves as a versatile ligand in organometallic chemistry, with its metal complexes demonstrating significant catalytic activity in a variety of organic transformations. The ability of DMBA to form stable complexes with a range of metals, particularly lanthanides and palladium, has led to the development of highly efficient catalytic systems. These catalysts are often lauded for their high activity, selectivity, and contribution to more sustainable chemical syntheses by minimizing waste and energy consumption. atlanchimpharma.com

Lanthanide complexes featuring α-metalated this compound ligands have emerged as effective precatalysts for the hydrophosphination of unsaturated carbon-carbon bonds. atlanchimpharma.com These reactions, which involve the addition of a P-H bond across an alkyne or alkene, are an atom-economical method for the synthesis of organophosphorus compounds. The lanthanum complex, in particular, has shown high activity in these transformations. atlanchimpharma.commdpi.com The catalytic cycle is believed to proceed through a metal-phosphido intermediate, which then undergoes insertion of the unsaturated substrate followed by protonolysis to regenerate the catalyst and yield the phosphine (B1218219) product. Research in this area has highlighted the utility of these DMBA-based lanthanide catalysts for creating P-C bonds, which are fundamental in the synthesis of various fine chemicals and ligands. atlanchimpharma.commit.edu

Building on the success of hydrophosphination, α-metalated this compound rare-earth metal complexes are also potent catalysts for the hydrophosphinylation of alkynes and alkenes. atlanchimpharma.com A notable example is the lanthanum-based complex, La(DMBA)₃, which serves as a precatalyst for the direct and regioselective hydrophosphinylation of alkenes. organic-chemistry.org This process facilitates the formation of sp³ C-P(O) bonds with high atom economy, proving particularly effective for a variety of styrenes reacting with secondary phosphine oxides, resulting in moderate to excellent yields. organic-chemistry.org The catalytic prowess of these DMBA complexes extends to a range of unsaturated substrates, underscoring their versatility in forming carbon-phosphorus bonds. atlanchimpharma.com

Table 1: Hydrophosphinylation of Alkenes with Diphenylphosphine Oxide Catalyzed by La(DMBA)₃

Alkene SubstrateProductYield (%)
Styrene2-Phenylethyl(diphenyl)phosphine oxide85
4-Methylstyrene2-(p-Tolyl)ethyl(diphenyl)phosphine oxide82
4-Methoxystyrene2-(4-Methoxyphenyl)ethyl(diphenyl)phosphine oxide78
4-Chlorostyrene2-(4-Chlorophenyl)ethyl(diphenyl)phosphine oxide90

This table presents representative data on the catalytic hydrophosphinylation of various substituted styrenes.

A highly efficient and atom-economical protocol for the double hydrophosphorylation of nitriles has been developed using a lanthanum-based this compound complex, La(DMBA)₃, as a precatalyst. organic-chemistry.org This method provides a direct pathway for synthesizing N-(α-phosphoryl)amidophosphates, which are compounds of significant biological interest. organic-chemistry.org The reaction tolerates a broad spectrum of functional groups on the nitrile substrate, including halides, ethers, amines, and pyridyl groups, and consistently produces the desired products in good to excellent yields. organic-chemistry.org The catalytic system's success highlights the unique reactivity imparted by the lanthanum-DMBA complex in facilitating the formation of multiple P-N and P-C bonds in a single operation. organic-chemistry.org

The lanthanum-based this compound complex, [La(DMBA)₃], has been identified as an effective catalyst for the heterodehydrocoupling of silanes and amines to form Si-N bonds. organic-chemistry.org This transformation is an attractive and efficient synthetic route for the production of silylamines. The catalytic system accommodates a wide variety of primary and secondary amines as coupling partners with primary, secondary, and tertiary silanes. organic-chemistry.org These reactions proceed under mild conditions and demonstrate high efficiency, yielding numerous silylamines in moderate to excellent yields. organic-chemistry.org This catalytic application of DMBA complexes represents a significant advancement in the formation of silicon-nitrogen bonds, which are important in materials science and as synthetic intermediates.

Table 2: Heterodehydrocoupling of Silanes and Amines Catalyzed by [La(DMBA)₃]

SilaneAmineProductYield (%)
PhenylsilaneAnilineN-Silylaniline92
DiphenylsilaneDiethylamineN,N-Diethyl-1,1-diphenylsilylamine88
TriphenylsilanePyrrolidine1-(Triphenylsilyl)pyrrolidine85
PhenylsilaneBenzylamine (B48309)N-Benzyl-1-phenylsilylamine95

This table showcases the versatility of the [La(DMBA)₃] catalyst in the heterodehydrocoupling of various silanes and amines.

Ortho-metalated palladium complexes, or palladacycles, derived from this compound are highly effective precatalysts for cross-coupling reactions. hrpub.orgnih.gov Specifically, an N-heterocyclic carbene (NHC)-ligated cyclopalladated this compound complex has demonstrated exceptional activity in the Buchwald-Hartwig amination. mdpi.com This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. atlanchimpharma.comwikipedia.org The palladacycle catalyst, stabilized by the strongly donating and sterically demanding NHC ligand, facilitates the coupling of aryl chlorides with amines under mild conditions and with low catalyst loading. mdpi.com The high stability and activity of these well-defined, air-stable catalysts make them practical and versatile for a broad range of amination reactions, which are crucial in the synthesis of pharmaceuticals and functional materials. mdpi.comnih.gov

Formation of Triosmium Clusters with Os₃(CO)₁₂

This compound reacts with triosmium dodecacarbonyl, Os₃(CO)₁₂, to generate triosmium clusters. wikipedia.org This reactivity is a consequence of the ability of the amine to induce C-H bond activation and coordinate to the osmium centers, leading to the substitution of carbonyl ligands. The resulting cluster compounds feature the this compound ligand, or fragments thereof, integrated into the metallic framework. The study of such reactions provides insight into the fundamental processes of C-H and C-N bond cleavage and formation on metal cluster surfaces, which is relevant to understanding heterogeneous catalysis. Cyclometalated osmium compounds derived from this compound have also been synthesized and studied for their unique structural and electronic properties. researchgate.net

Applications as Directing Group in Ortho-Functionalization Reactions

The N,N-dimethylaminomethyl group of this compound is a highly effective directing group for the functionalization of C-H bonds at the ortho-position of the benzene (B151609) ring. This capability stems from its ability to coordinate to a metal center, forming a stable cyclometalated intermediate that brings the metal catalyst into close proximity to the targeted C-H bond, facilitating its activation. This directed metalation has been exploited in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Ortho-Arylation

The palladium-catalyzed ortho-arylation of this compound provides a direct method for synthesizing 2-aryl-substituted benzylamines, which are valuable motifs in medicinal chemistry and materials science. In this transformation, the N,N-dimethylaminomethyl group acts as a chelating assistant for C–H bond activation. nih.gov

Research has demonstrated that the reaction can be effectively carried out using a palladium catalyst with various aryl iodides as the coupling partners. scispace.com A notable development in this area is a protocol that employs palladium acetate (Pd(OAc)₂) as the catalyst. The efficiency of this transformation is significantly improved by the addition of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and silver acetate (AgOAc). nih.govscispace.com The copper salt is believed to play a crucial role in enhancing the reaction yields. nih.gov Under these conditions, a range of aryl iodides can be coupled to furnish the corresponding ortho-monoarylated products in moderate to good yields. scispace.com In some cases, unsubstituted benzylamines and N-methylbenzylamine have also been successfully ortho-arylated using palladium catalysis in the presence of trifluoroacetic acid and silver acetate. acs.org

Table 1: Palladium-Catalyzed Ortho-Arylation of this compound

Catalyst Arylating Agent Additives Product Yield Citation
Pd(OAc)₂ 4-Iodotoluene Cu(OAc)₂·H₂O, AgOAc 2-(4-Methylphenyl)-N,N-dimethylbenzylamine Good nih.govscispace.com
Pd(OAc)₂ 1-Iodo-4-methoxybenzene Cu(OAc)₂·H₂O, AgOAc 2-(4-Methoxyphenyl)-N,N-dimethylbenzylamine Moderate nih.govscispace.com
Pd(OAc)₂ 1-Iodo-4-nitrobenzene Cu(OAc)₂·H₂O, AgOAc 2-(4-Nitrophenyl)-N,N-dimethylbenzylamine Moderate nih.govscispace.com

Ortho-Olefination

The ortho-olefination (or alkenylation) of N,N-dimethylbenzylamines represents a powerful tool for the indirect functionalization of substituted toluenes. This reaction typically involves a palladium catalyst and allows for the introduction of a variety of olefinic groups at the ortho-position.

A highly regioselective olefination process has been developed, and its outcome can be tuned by adjusting the acidity of the reaction conditions. elsevierpure.com Mechanistic studies suggest that a key step in this catalytic cycle is the electrophilic attack on the phenyl ring by the Pd(II) ion, which is assisted by the N,N-dimethylaminomethyl group. elsevierpure.com The resulting ortho-functionalized products can be further transformed into other valuable compounds, such as 3-(2'-tolyl)propanoic acid and its derivatives, under mild conditions. elsevierpure.com These sequential transformations can even be performed in a one-pot procedure, yielding the final products in moderate to good yields. elsevierpure.com

Table 2: Ortho-Olefination of Substituted N,N-Dimethylbenzylamines

Catalyst Olefin Key Condition Product Type Yield Citation
Pd(OAc)₂ Acrylates Acidity tuning Ortho-alkenylated this compound Good elsevierpure.com
Pd(OAc)₂ Styrenes Acidity tuning Ortho-alkenylated this compound Moderate-Good elsevierpure.com

Borylation of Arenes

The introduction of a boryl group at the ortho-position of this compound opens up a vast array of synthetic possibilities, as the C-B bond can be readily converted into various other functional groups. Both iridium and nickel-based catalytic systems have been developed for this purpose.

Iridium-catalyzed C–H borylation of this compound and its derivatives has been achieved using bis(pinacolato)diboron (B136004) (B₂pin₂) as the borylating agent. scispace.com These reactions can proceed to give significant quantities of the desired mono-borylated product. scispace.com

Furthermore, the dimethylamino group itself has been recognized as a versatile functional group for directing aromatic functionalizations. elsevierpure.com To enhance its synthetic utility, a nickel-catalyzed C–N borylation of aryl- and benzyl-dimethylamines has been reported. elsevierpure.com This method transforms the directing group itself, allowing for the conversion of a wide range of this compound-containing molecules into various functionalized compounds by leveraging the extensive chemistry of C-B bond transformations. elsevierpure.com

Table 3: Ortho-Borylation of this compound

Catalyst System Borylating Agent Substrate Product Yield Citation
[Ir(μ-OMe)(COD)]₂ / Ligand B₂pin₂ This compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylbenzylamine 73% scispace.com
Nickel Catalyst Bis(pinacolato)diboron This compound (2-(Aminomethyl)phenyl)boronic acid pinacol (B44631) ester N/A elsevierpure.com

Ortho-Carbonylation

Palladium-catalyzed ortho-carbonylation of N,N-dimethylbenzylamines provides a direct route to ortho-substituted benzamides and related carboxylic acid derivatives. A highly regioselective carbonylation of substituted N,N-dimethylbenzylamines has been developed with the assistance of lithium chloride (LiCl). nih.gov This LiCl-promoted, Pd(II)-catalyzed reaction allows for the introduction of a carbonyl group at the ortho-position. nih.gov The resulting ortho-functionalized this compound can be subsequently converted into an ortho-methyl benzoate (B1203000) derivative under mild conditions, demonstrating the synthetic utility of this method. nih.gov

Table 4: Palladium-Catalyzed Ortho-Carbonylation of N,N-Dimethylbenzylamines

Catalyst Promoter Substrate Intermediate Product Subsequent Product Citation
Pd(II) LiCl Substituted this compound Ortho-functionalized this compound Ortho-methyl benzoate nih.gov

Theoretical and Computational Chemistry Studies of N,n Dimethylbenzylamine

Mechanistic Investigations using Electronic Structure Techniques

Electronic structure techniques are fundamental to understanding the stepwise processes of chemical reactions at the molecular level. By calculating the energies of reactants, transition states, and products, a detailed map of the reaction pathway can be constructed.

N,N-Dimethylbenzylamine derivatives have been studied as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which plays a crucial role in protecting biological systems from oxidative stress. chemrxiv.org Electronic structure calculations have been employed to elucidate the mechanism by which these mimics reduce hydroperoxides. chemrxiv.org

A key area of investigation has been the reduction of hydrogen peroxide by this compound diselenide and its related selenol and charged analogues. chemrxiv.org Theoretical calculations have shown that the reaction mechanism and its energetic favorability are highly dependent on the form of the selenium-containing species. chemrxiv.org For instance, the reaction commencing with the diselenide form faces a substantial Gibbs energy barrier. chemrxiv.org In contrast, the zwitterionic form of the corresponding selenol demonstrates a much more favorable reaction pathway, which aligns with proposed mechanisms where the zwitterion is the active species in the catalytic cycle. chemrxiv.org

The calculated Gibbs energy barriers provide a quantitative measure of the feasibility of different mechanistic pathways. These findings are critical for the rational design of more efficient GPx mimics.

Calculated Gibbs Energy Barriers for the Reduction of Hydrogen Peroxide by Glutathione Peroxidase Mimics chemrxiv.org
Reacting SpeciesGibbs Energy Barrier (kJ/mol)Number of Reaction Steps
Diselenide173.51
Cationic Diselenide103.51
Selenol136.3 and 141.92
Zwitterion of Selenol82.71
Selenolate92.71
Protonated Amine Analogue of Selenol102.31

Computational Modeling of C-H...Pd Interactions in Cyclopalladation

The cyclopalladation of this compound is a well-established reaction in organometallic chemistry, leading to the formation of a palladacycle. This transformation is a key example of C-H bond activation, a process of significant interest in synthetic chemistry. wikipedia.org Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the non-covalent interactions that govern this reaction. researchgate.net

Studies have focused on the interaction between the palladium center and a C-H bond of the benzyl (B1604629) group, often referred to as a C-H...Pd interaction. researchgate.net These investigations have explored the nature of the agostic interaction in the transition state. An agostic interaction involves a three-center, two-electron bond between a carbon, a hydrogen, and a transition metal. DFT calculations have been used to compare the characteristics of the putative agostic intermediate in the cyclopalladation of this compound with palladium(II) acetate (B1210297). researchgate.net

The presence of an interaction between the acetate ligand and the benzylic hydrogen enhances the agostic interaction, lending support to the importance of the Ambiphilic Metal-Ligand Assistance (AMLA) mechanism. researchgate.net Furthermore, the electronic nature of substituents on the aromatic ring of this compound has been shown to influence this interaction. Electron-withdrawing groups tend to reduce the effect of the interaction, whereas electron-donating groups can lead to the formation of different types of complexes. researchgate.net

Effect of para-Substituents on the Cyclopalladation Interaction of this compound Derivatives researchgate.net
SubstituentEffect on C-H...Pd InteractionResulting Complex Type
-SO₂ClReduces interactionAgostic intermediate
-NO₂Reduces interactionAgostic intermediate
-B(OH)₃⁻Favors alternative coordinationη¹-σ-lone pair donor complex
-NMe₂Favors alternative coordinationη¹-σ-lone pair donor complex
-S⁻Favors alternative coordinationPd-C-H σ-bond

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcomes of unknown reactions, thereby guiding experimental efforts toward promising avenues. For this compound, theoretical methods can be applied to forecast its reactivity and selectivity in novel chemical transformations. While specific predictive studies on novel reactions of this compound are not extensively documented in dedicated publications, the principles and methodologies for such predictions are well-established.

Computational approaches, such as DFT, can be used to model hypothetical reaction pathways between this compound and various reagents. By calculating the activation energies for different potential reaction channels, the most likely products can be identified. For instance, in reactions with multiple possible sites of attack, such as electrophilic aromatic substitution, the regioselectivity can be predicted by comparing the energies of the transition states leading to ortho, meta, and para products.

Furthermore, modern computational chemistry increasingly leverages data-driven approaches and machine learning. chemrxiv.orgchemrxiv.orgnih.gov By training models on existing reaction data, it is possible to predict the outcomes of new reactions. For a substrate like this compound, a predictive model could be built by inputting molecular descriptors (e.g., electronic properties, steric parameters) of the amine and a potential reaction partner. The model would then output the predicted yield and selectivity of the transformation. These in silico screening methods can rapidly evaluate a large number of potential reactions, accelerating the discovery of novel and efficient synthetic methodologies.

Advanced Spectroscopic and Analytical Research on N,n Dimethylbenzylamine and Its Derivatives

High-Resolution NMR Spectroscopy for Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating molecular structures, dynamics, and interactions in solution. mdpi.com It provides detailed information on the chemical environment of specific nuclei, such as ¹H and ¹³C, enabling the elucidation of complex reaction mechanisms involving N,N-Dimethylbenzylamine.

Anagostic interactions are a type of weak C-H···M interaction between a coordinatively unsaturated transition metal center and a C-H bond of a ligand. While specific studies detailing anagostic intermediates involving this compound are not extensively documented in readily available literature, high-resolution NMR spectroscopy is the principal method for their detection. ismar.org The characterization of such transient species relies on identifying key NMR signatures:

Upfield Chemical Shift: The proton involved in the anagostic interaction typically exhibits a significant upfield shift (a move to lower ppm values) in the ¹H NMR spectrum due to the shielding effect of the metal center.

Reduced Coupling Constant: A decrease in the one-bond carbon-proton coupling constant (¹J(C,H)) is often observed, indicating a weakening of the C-H bond upon interaction with the metal.

These subtle changes in NMR parameters provide crucial evidence for the existence and geometry of anagostic intermediates, which can be pivotal in understanding the pathways of catalytic cycles and other organometallic reactions. ismar.org

NMR spectroscopy is indispensable for the structural verification of complex derivatives synthesized from this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the outcomes of synthetic transformations. For example, in the synthesis of substituted benzamides and other derivatives, NMR is used to confirm the final structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. beilstein-journals.orgrsc.org

A notable example is the characterization of 4-amino-N,N-dimethylbenzylamine, a derivative of DMBA. The ¹H NMR spectrum provides definitive evidence of its structure, with distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. google.com

CompoundNucleusChemical Shift (δ, ppm)AssignmentSource
4-amino-N,N-dimethylbenzylamine¹H2.21 (s, 6H)-N(CH₃)₂ google.com
4-amino-N,N-dimethylbenzylamine¹H3.31 (s, 2H)-CH₂- google.com
4-amino-N,N-dimethylbenzylamine¹H6.65 (d, J=8.4Hz, 2H)Aromatic C-H (ortho to -NH₂) google.com
4-amino-N,N-dimethylbenzylamine¹H7.08 (d, J=8.4Hz, 2H)Aromatic C-H (meta to -NH₂) google.com
N,N-dimethylbenzothioamide¹³C201.2C=S beilstein-journals.org
N,N-dimethylbenzothioamide¹³C143.4, 128.5, 128.3, 125.7Aromatic C beilstein-journals.org
N,N-dimethylbenzothioamide¹³C44.1, 43.2-N(CH₃)₂ beilstein-journals.org

Infrared Spectroscopy for Functional Group and Coordination Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and analyzing changes in bonding, particularly in the formation of coordination complexes. The IR spectrum of this compound displays characteristic absorption bands corresponding to its various vibrational modes. When DMBA acts as a ligand and coordinates to a metal center, shifts in these bands, along with the appearance of new bands, provide direct evidence of complex formation.

Key spectral regions and their interpretations include:

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration is a key indicator of coordination. This band typically shifts to a different frequency upon complexation due to the donation of the nitrogen's lone pair of electrons to the metal, altering the bond strength.

M-N Vibrations: Upon coordination, new absorption bands appear in the far-infrared region (typically below 600 cm⁻¹), which are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bond. The position of this band can provide insight into the strength of the coordination bond. researchgate.net

Wavenumber Range (cm⁻¹)Vibrational AssignmentNotes on Coordination Analysis
3100-3000Aromatic C-H StretchShifts can indicate changes in the electronic environment of the aromatic ring.
3000-2800Aliphatic C-H StretchGenerally less affected by coordination unless involved in steric interactions.
1600-1450Aromatic C=C BendingPositions can shift upon changes in electron density due to metal binding.
~1260-1000Aliphatic C-N StretchFrequency often shifts upon coordination, indicating M-N bond formation.
600-200Metal-Nitrogen (M-N) StretchAppearance of new bands in this region is direct evidence of coordination.

Mass Spectrometry for Reaction Product Identification and Pathway Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and structural features of this compound and its reaction products. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components in a complex mixture, making it invaluable for analyzing reaction outcomes and elucidating mechanistic pathways. bohrium.com

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak (M⁺) appears at an m/z of 135. The most prominent fragmentation pathways include:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is weak and readily cleaves, leading to the formation of a highly stable dimethylaminomethyl cation at m/z 58, which is typically the base peak. libretexts.org

Tropylium (B1234903) Ion Formation: Loss of the dimethylaminomethyl radical leads to the formation of the benzyl (B1604629) cation (m/z 91), which rearranges to the very stable tropylium ion. massbank.eumassbank.eu

By analyzing the mass spectra of a reaction mixture, researchers can identify the molecular weights of products, intermediates, and byproducts. The fragmentation patterns provide further structural clues, helping to confirm proposed structures and piece together the steps of a reaction mechanism. chemetrix.co.za

m/z (Mass-to-Charge Ratio)Ion FormulaDescription of FragmentSource
136[C₉H₁₄N]⁺Protonated Molecular Ion [M+H]⁺ massbank.eumassbank.eu
135[C₉H₁₃N]⁺˙Molecular Ion (M⁺˙)
91[C₇H₇]⁺Tropylium ion (rearranged from benzyl cation) massbank.eumassbank.eu
58[C₃H₈N]⁺Base Peak; Dimethylaminomethyl cation from α-cleavage libretexts.org

Chromatographic Techniques (e.g., GC Purity) for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is widely used to determine the purity of this compound and to monitor the progress of reactions. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate volatile components of a mixture and provide quantitative data on their relative amounts. google.com The choice of stationary phase is critical for achieving good separation. For amines, specialized columns are often used to prevent peak tailing and ensure sharp, symmetrical peaks. nih.govresearchgate.net Reaction monitoring by GC involves taking aliquots from a reaction at different time points and analyzing the consumption of reactants and the formation of products.

A study on the analysis of the related compound N,N-dimethylbenzamide provides a representative example of typical GC-MS conditions. bohrium.comnih.govresearchgate.net

ParameterTypical Value / ConditionSource
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) bohrium.comnih.gov
ColumnRtx-5 amine (30 m × 0.32 mm × 1.50 μm) bohrium.comnih.gov
Carrier GasHelium bohrium.com
Flow Rate2.0 mL/min nih.gov
Injection ModeSplit/Splitless
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the analysis of this compound, particularly in complex mixtures or when the compounds are not sufficiently volatile for GC. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating tertiary amines based on slight differences in their hydrophobicity and basicity. sielc.com

Environmental Fate, Degradation, and Remediation Research

Degradation Pathways in Aqueous Environments

The transformation of N,N-Dimethylbenzylamine (DMBA) in water is primarily dictated by disinfection processes commonly used in wastewater treatment. These processes can lead to the formation of various degradation products, some of which are of significant environmental concern.

Chlorination and Chloramination Processes

During chlorination, the primary degradation pathway for this compound involves the transfer of chlorine to the nitrogen atom. This is followed by the elimination of hydrochloric acid, which results in the formation of an imine. The imine then undergoes hydrolysis to produce an aldehyde and a lower-order amine. oecd.org Specifically, two main elimination reactions occur: one between the benzyl (B1604629) nitrogen and a methyl group to form formaldehyde (B43269) and N-methylbenzylamine, and another between the nitrogen and the benzyl group to yield benzaldehyde (B42025) and dimethylamine (B145610). oecd.org Similar degradation products are observed during chloramination, although the reactions proceed at a slower rate. oecd.org Notably, halogenation of the aromatic ring has not been observed as a significant reaction pathway. oecd.org

Formation of N-Nitrosodimethylamine (NDMA) and Other Disinfection Byproducts

A significant concern associated with the chloramination of water containing this compound is the formation of N-Nitrosodimethylamine (NDMA), a potent carcinogen. oecd.org Research has shown a substantial molar yield of NDMA, reaching up to 34%, when DMBA is subjected to chloramination. oecd.org This formation occurs through a pathway that runs parallel to the previously described imine formation and hydrolysis. oecd.org The presence of the N,N-dimethylamino functional group in the DMBA molecule makes it a potent precursor to NDMA.

The table below summarizes the major degradation products of this compound during chlorination and chloramination.

Disinfection ProcessMajor Degradation ProductsMolar Yield of NDMA
Chlorination Formaldehyde, N-methylbenzylamine, Benzaldehyde, DimethylamineNot a primary pathway
Chloramination Formaldehyde, N-methylbenzylamine, Benzaldehyde, Dimethylamine, N-Nitrosodimethylamine (NDMA)Up to 34% oecd.org

Biodegradation Studies in Anaerobic Biological Reactors

Under anaerobic conditions, this compound has been shown to biodegrade. Studies using anaerobic biological reactors have identified key metabolites in this process. The primary degradation pathway involves the demethylation of this compound to form N-benzylmethylamine, which is then further metabolized to benzoic acid. researchgate.net Several bacteria, including Klebsiella, Enterobacter, Citrobacter, and Pseudomonas, have been identified as being capable of degrading compounds related to DMBA. researchgate.net

Biodegradability and Persistence in Aquatic Systems

The biodegradability of this compound is considered to be moderate. nih.gov While it can be broken down by microorganisms, the process is not always rapid, leading to concerns about its persistence in aquatic environments. nih.gov Standard ready biodegradability tests, such as those outlined in OECD Guideline 301, are used to assess the potential for a chemical to be completely mineralized in an aerobic aqueous environment. oecd.orgaropha.com For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation (e.g., 60% of theoretical oxygen demand or CO2 production) within a 10-day window of a 28-day test. oecd.org Specific data on the performance of this compound in these standardized tests is limited in the reviewed literature, highlighting an area for further research. Its persistence can lead to prolonged exposure for aquatic organisms and potential for long-range transport in water systems.

Ecotoxicological Concerns and Environmental Impact Studies

The presence of this compound in aquatic ecosystems raises ecotoxicological concerns due to its potential to harm aquatic life. nih.govguidechem.com Toxicity is typically assessed through standardized tests that measure the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specific time period.

Data from the Japanese Ministry of the Environment provides insight into the aquatic toxicity of this compound. membranechemicals.com

OrganismTest DurationEndpointToxicity Value (mg/L)
Algae72 hoursEC501.4
Algae72 hoursNOEC0.40
Crustacean (Daphnia)48 hoursEC5069
Fish96 hoursLC5024

These data indicate that this compound is harmful to aquatic organisms, with algae being particularly sensitive. The "harmful to aquatic life with long lasting effects" classification further underscores the environmental risk associated with this compound. guidechem.com

Remediation Strategies and Technologies

Given the environmental concerns associated with this compound, research into effective remediation strategies is crucial. Several technologies are being explored for the removal of tertiary amines and other persistent organic pollutants from water.

Advanced Oxidation Processes (AOPs) are a promising set of technologies that utilize highly reactive species, such as hydroxyl radicals, to degrade organic contaminants. wikipedia.orgwatertechnologies.comwastewaterhub.com AOPs, including ozonation, UV/H2O2, and Fenton processes, have the potential to break down the complex structure of this compound into less harmful substances. wikipedia.orgwatertechnologies.comwastewaterhub.com

Adsorption using activated carbon is another widely used method for removing organic pollutants from water. nih.govncsu.edu The porous structure of activated carbon provides a large surface area for the adsorption of contaminants like this compound. The efficiency of adsorption can be influenced by the properties of the activated carbon and the chemical characteristics of the water. nih.gov Studies have shown that activated carbon is effective in adsorbing NDMA precursors, which include tertiary amines. nih.gov

Biological treatment methods, such as activated sludge processes, can also play a role in the removal of this compound from wastewater. icm.edu.plclemson.edu As mentioned in the biodegradation section, certain microorganisms are capable of breaking down this compound. Optimizing the conditions within biological treatment systems can enhance the removal efficiency of such persistent organic pollutants. icm.edu.pl

Further research is needed to determine the most effective and economically viable remediation strategies for water contaminated with this compound, potentially involving a combination of these technologies.

Strategies to Reduce NDMA Formation in Water Treatment Facilities

This compound (DMBA) is recognized as a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water disinfection processes. rsc.orgnih.gov The formation of NDMA is a significant concern in water treatment, particularly in facilities that utilize chloramination. nih.govacs.org Research has focused on developing strategies to mitigate NDMA formation by targeting its precursors, including tertiary amines like DMBA.

During chloramination, this compound has been shown to produce a significant molar yield of NDMA, reported to be as high as 34%. rsc.org The reaction pathway occurs in parallel with other degradation pathways that form compounds like benzyl alcohol. rsc.org Understanding these competing reaction pathways is crucial for optimizing treatment processes.

NDMA Formation and Control Strategies

StrategyMechanismKey FindingsReference
Pre-chlorinationDegradation of NDMA precursors (like DMBA) with free chlorine prior to chloramination.A 5-minute contact time with free chlorine can significantly degrade DMBA, reducing subsequent NDMA formation. rsc.org
OzonationOxidation of NDMA precursors. Can also degrade NDMA itself.Effective at destroying a wide range of NDMA precursors. However, ozonation of certain precursors, like N,N-dimethylsulfamide, can paradoxically lead to NDMA formation. nih.govresearchgate.netnih.gov
UV PhotolysisDirect breakdown of NDMA molecules by ultraviolet light.Considered a highly efficient technology for NDMA mitigation, though it requires higher UV fluences than those used for standard disinfection. nih.govepa.gov
Activated CarbonAdsorption of NDMA precursors onto the carbon surface.Can physically remove precursor compounds, preventing them from reacting to form NDMA. nih.govepa.gov
Biological TreatmentMicrobial degradation of NDMA precursors.Optimized biological processes, such as activated sludge systems, offer a potentially low-energy solution for precursor removal. nih.govepa.gov

Waste Management and Disposal Methods (e.g., Neutralization, Incineration)

Proper management and disposal of industrial waste containing this compound are essential to prevent environmental contamination. guidechem.com The primary methods for handling DMBA waste are neutralization and incineration, often employed in combination with other waste treatment practices. epa.gov

Neutralization

This compound is a basic compound that will react exothermically with acids to form a salt and water. atamankimya.com This neutralization reaction is a key step in managing acidic waste streams where DMBA might be used as an acid neutralizer or corrosion inhibitor. guidechem.comatamankimya.com For disposal, waste containing DMBA can be neutralized with appropriate acids. However, knowledge of the complete chemical composition of the waste is critical to prevent violent or uncontrolled reactions. missouristate.edu The process must be managed carefully, often within the accumulation container, to control heat generation and ensure safety. epa.govmissouristate.edu After neutralization, the resulting solution may be further treated in wastewater systems, provided it meets regulatory pH limits (typically between 5 and 12.5) for discharge into sanitary sewers. missouristate.eduwaterandwastewater.com

Incineration

Incineration is a highly effective method for the final disposal of this compound and other organic compounds. epa.gov This process involves controlled, high-temperature combustion that breaks down the organic molecules into simpler, less hazardous substances. nih.gov For wastes containing halogenated organic substances, temperatures must reach at least 1100°C to ensure complete destruction. d-nb.info

When this compound is incinerated, the primary combustion products are carbon oxides (CO, CO2) and nitrogen oxides (NOx). nih.gov The formation of nitrogen oxides is a result of the oxidation of the chemically-bound nitrogen within the DMBA molecule (fuel NOx). nih.gov Modern incineration facilities are equipped with advanced air pollution control systems to treat the flue gases, removing pollutants like NOx and particulate matter before they are released into the atmosphere. nih.govd-nb.info It is recommended that surplus and non-recyclable solutions of DMBA be handled by a licensed professional waste disposal service, which will typically use a high-temperature incinerator.

Disposal Methods for this compound Waste

MethodDescriptionKey ConsiderationsReference
NeutralizationTreatment of basic DMBA waste with an acid to form a salt and water, adjusting the pH to a safe level for subsequent disposal.Reaction can be exothermic and requires knowledge of waste composition. The final pH must comply with local discharge regulations. atamankimya.commissouristate.edu
IncinerationHigh-temperature thermal destruction of the compound.Produces carbon oxides and nitrogen oxides (NOx). Requires proper air pollution control systems to manage emissions. Often handled by licensed hazardous waste facilities. epa.govnih.govd-nb.info

Emerging Research Areas and Future Outlook

Innovations in Green Chemistry for N,N-Dimethylbenzylamine Synthesis and Application

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of this compound is no exception. rsc.org Traditional synthesis methods often involve hazardous reagents and generate significant waste. mit.edu Modern research focuses on developing cleaner, safer, and more efficient processes.

A significant innovation is the use of microreactor technology for the synthesis of DMBA. rsc.orgrug.nl Microreactors, or continuous flow reactors, offer numerous advantages over conventional batch processes, aligning closely with the principles of green chemistry. rsc.org These systems provide superior control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. The enhanced heat and mass transfer in microreactors can significantly shorten reaction times and improve safety, particularly for exothermic reactions. rug.nl

One patented green method involves reacting benzyl (B1604629) chloride with an aqueous solution of dimethylamine (B145610) in a microchannel reactor. This process is noted for its short reaction time and safe, controllable reaction conditions, thereby conforming to the green chemistry concept. By minimizing the use of organic solvents and reducing waste streams, this approach presents a more sustainable alternative for industrial-scale production. rsc.orgrug.nl

Future research in this area is expected to focus on:

Catalyst Development: Creating highly active and selective heterogeneous catalysts that can be easily recovered and reused.

Alternative Feedstocks: Exploring bio-based routes to benzylamine (B48309) or dimethylamine to reduce reliance on petrochemicals.

Solvent-Free Reactions: Further optimizing reaction conditions to eliminate the need for solvents altogether, thus reducing waste and purification costs. mit.edu

Comparison of Synthesis Methods for this compound

ParameterTraditional Batch SynthesisMicroreactor Synthesis
Reaction TimeHoursMinutes
SafetyLower control over exothermsHigh control, improved safety
Waste GenerationHigher (solvents, byproducts)Minimized
Process ControlModerateHigh/Precise
ScalabilityComplexSimpler (scaling out)

Exploration of Novel this compound Derivatives for Targeted Applications

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. wikipedia.org Its chemical structure can be readily modified to create derivatives with tailored properties for specific, high-value applications in pharmaceuticals and agrochemicals.

The dimethylamine functional group is a recognized pharmacophore present in numerous FDA-approved drugs, contributing to a diverse range of pharmacological activities. researchgate.net this compound is a valuable precursor for creating compounds with potential therapeutic benefits, particularly for diseases of the central nervous system (CNS). wikipedia.org Research has indicated that DMBA might serve as a starting material for bioactive compounds that influence neurotransmitter systems. wikipedia.org

While direct clinical applications of DMBA itself are not the focus, its derivatives are of great interest. The strategy involves using the DMBA scaffold to synthesize new chemical entities that can interact with biological targets in the CNS. For instance, research into CNS-penetrant drugs has explored benzylpiperazine derivatives, which are structurally related to DMBA, to act as effective shuttles for delivering therapeutic agents to the brain. nih.gov This approach highlights the potential for designing DMBA derivatives that can cross the blood-brain barrier, a major challenge in treating neurological disorders. nih.gov

Future research is aimed at synthesizing and screening libraries of DMBA derivatives for activity against targets implicated in neurodegenerative diseases, psychiatric disorders, and other CNS ailments. The goal is to develop novel drug candidates with improved efficacy and safety profiles.

In agriculture, there is a constant need for new active ingredients to manage pests, diseases, and weeds, especially with the rise of resistance to existing products. This compound and its derivatives are important intermediates in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides. eurekaselect.com

The development of "advanced" agrochemicals involves creating molecules with higher efficacy, greater selectivity, and more favorable environmental profiles. A key derivative, 4-Amino-N,N-dimethylbenzylamine, is a crucial intermediate used to build more complex molecules for crop protection. rsc.org Research in this field focuses on creating novel compounds that act on specific biological targets in pests or weeds, minimizing harm to non-target organisms and the environment. The versatility of the DMBA structure allows chemists to design derivatives with optimized properties for enhanced agricultural productivity. rsc.org

Integration into Advanced Materials Science and Polymer Chemistry

This compound plays a crucial role as a catalyst and curing agent in polymer chemistry, particularly in the production of polyurethanes and epoxy resins. wikipedia.orgnih.gov Emerging research is leveraging these properties for applications in advanced materials, such as those used in additive manufacturing and high-performance polymers.

Vat photopolymerization 3D printing technologies, such as Stereolithography (SLA) and Digital Light Processing (DLP), rely on liquid resins that solidify upon exposure to UV light. nih.gov The speed and efficiency of this curing process are critical for the quality and speed of the print. This compound is used as a sensitizer (B1316253) for the photopolymerization of methacrylate-based resins and as a catalyst for UV-curing systems. atamankimya.com

In these resin formulations, DMBA acts as an accelerator, working in conjunction with a primary photoinitiator. When exposed to UV light, the photoinitiator generates free radicals, and DMBA can enhance this process, leading to a faster and more efficient polymerization or "curing" of the liquid resin into a solid object. atamankimya.com This catalytic role is vital for achieving high-resolution parts with excellent mechanical properties in a short amount of time. nih.gov The integration of DMBA and its derivatives into novel photopolymer resins is an active area of research to develop next-generation materials for 3D printing with enhanced speed, resolution, and performance. researchgate.net

Role of this compound in UV-Curable Resins

TechnologyResin ComponentFunction of this compoundOutcome
SLA / DLP 3D PrintingMethacrylate/Acrylate ResinsCatalyst / Accelerator / SensitizerFaster curing speed, improved print resolution
UV-Cured CoatingsStyrene Polyester / Epoxy SystemsCuring CatalystRapid formation of hard, durable films

The performance of thermosetting polymers like epoxy resins and polyurethanes heavily depends on the extent and quality of their cross-linked network. This compound is widely employed as a catalyst or curing accelerator in these systems to ensure a complete and robust cure. nih.gov

By accelerating the reaction between the resin and the hardener (in epoxy systems) or between polyols and isocyanates (in polyurethanes), DMBA helps to form a densely cross-linked polymer matrix. wikipedia.orgatamankimya.com This dense network is directly responsible for the material's final properties:

Enhanced Thermal Stability: A more completely cured polymer can withstand higher temperatures before it begins to degrade.

Improved Chemical Resistance: The tightly bound network restricts the penetration of solvents and other chemicals, preventing swelling and degradation.

Increased Mechanical Strength: The strong covalent bonds formed during the DMBA-catalyzed curing process lead to higher strength and rigidity in the final product.

Research in this area continues to explore how different concentrations of DMBA and synergistic effects with other catalysts can be used to precisely tailor the final properties of polymers for demanding applications in aerospace, automotive, and electronics.

Development of this compound in Surfactant and Corrosion Inhibitor Formulations

This compound (BDMA) serves as a crucial intermediate in the chemical industry, particularly in the synthesis of specialized surfactants and corrosion inhibitors. Its molecular structure, featuring a tertiary amine attached to a benzyl group, allows for its conversion into quaternary ammonium (B1175870) compounds, which are noted for their surface-active properties.

Research in surfactant development leverages BDMA as a precursor for producing cationic surfactants. The synthesis involves the quaternization of the tertiary amine group, leading to compounds like Dodecyl Dimethyl Benzyl Ammonium Chloride. These resulting molecules possess amphiphilic properties, making them effective in formulations for detergents and cleaners where they act as emulsifiers for oils and dirt. Additionally, BDMA-derived surfactants are utilized in agricultural chemical formulations to help disperse the active ingredients.

In the field of corrosion prevention, BDMA is recognized as an intermediate for corrosion inhibitors, especially in water treatment applications. The effectiveness of nitrogen-containing organic compounds as corrosion inhibitors is a well-established principle, as the nitrogen atoms can donate electrons to the vacant d-orbitals of iron atoms on a metal surface, forming a protective film. While direct research on BDMA as a primary inhibitor is ongoing, its derivatives, specifically quaternary ammonium salts, are widely used. These compounds function by adsorbing onto the metal surface, creating a barrier that mitigates the corrosive action of acidic environments. The development of these formulations is critical for protecting industrial equipment and infrastructure from degradation.

Table 1: Applications of this compound in Surfactant and Corrosion Inhibitor Synthesis

Application Area Role of this compound Resulting Product/Effect Source(s)
Surfactants Intermediate Cationic Surfactants
Precursor Quaternary Ammonium Compounds
Component in Synthesis Detergents and Cleaners
Intermediate Agricultural Chemical Dispersants
Corrosion Inhibitors Intermediate Water Treatment Formulations
Precursor Protective Film-Forming Agents
Synthesis Component Acidic Neutralizer

Research on Stability and Shelf Life under Diverse Storage Conditions

The stability and shelf life of this compound are critical factors for its commercial and laboratory applications, influencing its efficacy as a catalyst and chemical intermediate. Research indicates that BDMA is stable under normal and recommended storage conditions. However, its chemical integrity is susceptible to degradation when exposed to certain environmental factors and incompatible materials.

Studies on the impact of storage conditions highlight that temperature is a significant factor. Elevated temperatures can accelerate the degradation of BDMA. It is recommended to avoid excess heat, with some sources specifying a temperature limit of 50°C (122°F). For optimal stability, the compound should be stored in a dry, cool, and well-ventilated place, away from sources of ignition, direct sunlight, and heat.

Exposure to incompatible substances also poses a risk to the stability of BDMA. The compound can degrade upon contact with strong acids, strong oxidizing agents, acid chlorides, and carbon dioxide. Therefore, it is crucial to store it in tightly sealed containers, which should be carefully resealed after opening and kept upright to prevent leakage. While some commercial suppliers may not provide a specific expiration date if extensive stability data is unavailable, a standard warranty of one year from the shipment date is often applicable, with the recommendation for routine inspection by the user to ensure performance.

Table 2: Recommended Storage Conditions and Incompatibilities for this compound

Parameter Recommendation / Condition to Avoid Rationale Source(s)
Temperature Store in a cool place; avoid excess heat (e.g., above 50°C) Prevents accelerated degradation
Light Exposure Protect from direct sunlight Prevents potential photodegradation
Atmosphere Store in a well-ventilated area Ensures safe dissipation of vapors
Containers Keep in tightly sealed containers Prevents contamination and degradation from atmospheric components
Incompatible Materials Avoid strong acids, strong oxidizing agents, acid chlorides, carbon dioxide Prevents chemical reactions that lead to degradation
Ignition Sources Keep away from open flames, sparks, and heat sources The compound is flammable

Addressing Environmental Risks and Ensuring Sustainable Chemical Practices in Research and Industry

The industrial use of this compound necessitates a thorough understanding of its environmental and health implications to ensure sustainable practices. Regulatory and research findings indicate that BDMA poses environmental risks, particularly to aquatic ecosystems. It is classified as harmful to aquatic organisms, with the potential to cause long-term adverse effects in the aquatic environment.

The environmental fate of BDMA is influenced by several factors. It has a low vapor pressure, which limits its volatilization from water, and it shows a moderate potential for adsorption to soil and sediment. Studies suggest that this compound is moderately biodegradable under aerobic conditions, while persistence is considered unlikely. However, its release into the environment through industrial effluents or accidental spills remains a concern.

To mitigate these risks, sustainable chemical practices are being emphasized. Key strategies include the implementation of stricter emission limits for industrial facilities and the development of robust waste management and proper disposal methods to prevent contamination of soil and waterways. For researchers and industrial workers, minimizing occupational exposure through the use of personal protective equipment (PPE) and adequate ventilation is crucial.

Future outlook in sustainable chemistry points towards two main areas of development. The first is the investigation and identification of safer, alternative compounds that can perform the same functions as BDMA with a more favorable environmental profile. The second involves ongoing research into greener and more efficient synthesis methods for BDMA itself, which can reduce waste generation and environmental impact throughout its lifecycle.

Table 3: Environmental Profile and Mitigation Strategies for this compound

Aspect Finding / Data Mitigation Strategy / Sustainable Practice Source(s)
Aquatic Toxicity Harmful to aquatic life with long-lasting effects. LC50 (Pimephales promelas, 96h): 37.8 mg/L. EC50 (Daphnia magna, 48h): > 100 mg/L. Avoid release to the environment; proper disposal of waste.
Biodegradation Moderately biodegradable under aerobic conditions. Employing waste treatment methods that facilitate aerobic degradation.
Environmental Fate Low volatilization from water; moderate adsorption to soil. Preventing spills and managing industrial effluents to limit environmental entry.
Industrial Use Potential for release through industrial effluents. Implementing stricter emission limits and advanced waste management systems.
Future Research Carcinogenic potential suggested by some studies. Research into safer alternatives and green chemistry synthesis methods.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethylbenzylamine, and how are they validated?

this compound is synthesized via alkylation of benzylamine with methyl halides or reductive amination of benzaldehyde with dimethylamine. Key steps include purification via distillation and characterization using NMR (¹H/¹³C), mass spectrometry, and HPLC . Validation requires confirming purity (>98%) and consistency with pharmacopeial standards (USP/EP) through comparative analysis with certified reference materials .

Q. How is this compound characterized in terms of structural and physicochemical properties?

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks at δ 2.2–2.4 ppm (N–CH₃) and δ 3.6–3.8 ppm (benzyl CH₂).
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 136.1 . Physicochemical properties (e.g., solubility in polar solvents, pKa ~10.5) are determined via titration and chromatographic methods .

Q. What role does this compound play in analytical method development?

It serves as a reference standard in QC workflows for drug applications (e.g., Lacosamide ANDA) . Method validation includes specificity testing against impurities using LC-MS and establishing calibration curves with R² > 0.995 .

Advanced Research Questions

Q. How does this compound facilitate regioselective Csp³–H arylation under photoredox catalysis?

In reactions with aryl halides, this compound undergoes benzylic C–H activation via single-electron transfer (SET) mechanisms. Optimization involves:

  • Catalyst screening : Ir(ppy)₃ (0.5–1 mol%) enhances efficiency .
  • Substrate ratios : A 2:1 amine-to-aryl halide ratio minimizes side reactions . Regioselectivity is confirmed via ¹H NMR analysis (e.g., absence of ortho/para isomers) .

Q. What computational and experimental approaches predict N-oxidation rates of tertiary amines like this compound?

A quantum chemical method calculates activation barriers for N-oxidation by H₂O₂, correlating with experimental rates. Key findings:

  • Solvent effects : Oxidation is 3× faster in water vs. methanol due to polar transition states .
  • Validation : Linear regression (R² = 0.74) between predicted and experimental barriers identifies outliers (e.g., steric hindrance in clomipramine) .

Q. How does this compound enhance anion-exchange membrane (AEM) conductivity in fuel cells?

Quaternization of hyperbranched polymers with this compound introduces cationic groups (e.g., –N⁺(CH₃)₂), improving ionic conductivity (up to 1.78 S cm⁻¹). Synthesis involves:

  • Radical polymerization : Initiated by AIBN at 60°C .
  • Crosslinking : With divinylbenzene to reduce water swelling . Performance is assessed via electrochemical impedance spectroscopy (EIS) .

Q. Why does this compound fail in Cp*Co(III)-mediated C–H activation, and what alternatives exist?

Despite strong coordination, steric hindrance from dimethyl groups prevents cyclometallation. Workarounds include:

  • Ligand design : Bulky phosphine ligands stabilize Co intermediates .
  • Substrate modification : Using unhindered amines (e.g., N-methylbenzylamine) .

Methodological Notes

  • Spectroscopic Analysis : Always degas NMR samples to avoid amine oxidation artifacts .
  • Handling : Store under N₂ at 4°C to prevent degradation; corrosive properties require PPE (gloves, goggles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.